molecular formula C9H10BrCl B12827296 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

Cat. No.: B12827296
M. Wt: 233.53 g/mol
InChI Key: UGQIZDIPQMLWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene (CAS RN: 212268-24-1) is a versatile and high-value halogenated aromatic building block in advanced organic synthesis. Its molecular structure, which incorporates both a reactive benzyl bromine and a chloro substituent on a dimethylbenzene framework, makes it a critical intermediate for constructing complex molecules. The bromomethyl group is particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) or for use as an electrophile in nucleophilic substitution reactions, enabling the introduction of more complex substituents . This compound is primarily employed in the research and development of Active Pharmaceutical Ingredients (APIs) and other life science chemicals, where it serves as a key precursor . It is also highly useful in the synthesis of specialty dyes and agrochemicals, as the halogens can significantly influence the properties and performance of the final product . As a solid that should be sealed in dry and stored at room temperature, it requires careful handling . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

5-(bromomethyl)-2-chloro-1,3-dimethylbenzene

InChI

InChI=1S/C9H10BrCl/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3

InChI Key

UGQIZDIPQMLWKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)CBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene: Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene, a halogenated aromatic hydrocarbon with significant potential as a versatile intermediate in organic synthesis. A critical aspect of this compound is the precise location of the bromine atom on a methyl group, rendering it a reactive benzylic bromide. This structural feature dictates its chemical behavior and distinguishes it from its isomers where bromine is directly attached to the aromatic ring.

A survey of the chemical literature and commercial databases reveals a notable ambiguity in nomenclature, with information often defaulting to isomers such as 2-Bromo-5-chloro-1,3-dimethylbenzene or 5-Bromo-2-chloro-m-xylene. This guide will first clarify the distinct chemical structure of this compound and then, in the absence of extensive specific experimental data, will provide a robust, scientifically-grounded overview of its likely synthesis, physicochemical properties, and reactivity based on established principles of organic chemistry for analogous benzylic bromides.

Elucidation of Chemical Structure and Nomenclature

The IUPAC name this compound precisely defines the connectivity of the atoms. The parent structure is a benzene ring substituted with two methyl groups at positions 1 and 3 (m-xylene), and a chlorine atom at position 2. The key feature is the "bromomethyl" group at position 5, which is a methyl group where one hydrogen atom has been replaced by a bromine atom.

It is crucial to differentiate this benzylic bromide from its isomers where the bromine atom is a substituent on the aromatic ring. The different isomers exhibit markedly different chemical reactivity.

Compound Name Chemical Structure Key Structural Feature Predicted Reactivity
This compoundA benzylic bromide with the bromine on a methyl group.Reactive C-Br bond at the benzylic position, susceptible to nucleophilic substitution.
2-Bromo-5-chloro-1,3-dimethylbenzeneAn aryl bromide with the bromine directly on the benzene ring.Less reactive C-Br bond, typically requires metal catalysis for substitution.
5-Bromo-2-chloro-1,3-dimethylbenzeneAn aryl bromide with the bromine directly on the benzene ring.Less reactive C-Br bond, typically requires metal catalysis for substitution.

Molecular Formula: C₉H₁₀BrCl

Molecular Weight: 233.53 g/mol

Proposed Synthesis: Free-Radical Bromination

The most plausible and efficient method for the synthesis of this compound is the free-radical bromination of the corresponding substituted toluene derivative, 2-chloro-1,3,5-trimethylbenzene (also known as 2-chloromesitylene). This reaction, often referred to as a benzylic bromination, selectively introduces a bromine atom at the benzylic position.[1]

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.[2] The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3]

G Proposed Synthesis of this compound start 2-Chloro-1,3,5-trimethylbenzene product 5-(Bromomethyl)-2-chloro- 1,3-dimethylbenzene start->product Benzylic Bromination reagents NBS, AIBN (initiator) CCl4, reflux side_product Succinimide

Caption: Proposed synthetic route via free-radical bromination.

Experimental Protocol: Benzylic Bromination
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-1,3,5-trimethylbenzene in a suitable inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator like AIBN to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, can be removed by filtration.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Predicted Reactivity and Applications in Synthesis

As a benzylic bromide, this compound is expected to be a highly reactive alkylating agent. The carbon-bromine bond is activated by the adjacent benzene ring, which can stabilize both the transition state of an Sₙ2 reaction and the carbocation intermediate of an Sₙ1 reaction.[4]

Nucleophilic Substitution Reactions

This compound is an excellent substrate for nucleophilic substitution reactions. The reaction pathway, either Sₙ1 or Sₙ2, will depend on the nature of the nucleophile, the solvent, and the reaction conditions.[5]

  • Sₙ2 Reactions: With strong, unhindered nucleophiles in polar aprotic solvents, the reaction is likely to proceed via an Sₙ2 mechanism. This is a concerted, one-step process involving a backside attack by the nucleophile.[4]

  • Sₙ1 Reactions: In the presence of weak nucleophiles and polar protic solvents, the reaction may favor an Sₙ1 pathway. This involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step.[6]

G Reactivity of this compound reactant 5-(Bromomethyl)-2-chloro- 1,3-dimethylbenzene product Substituted Product reactant->product Nucleophilic Substitution nucleophile Nucleophile (Nu⁻) leaving_group Br⁻

Sources

physical properties and melting point of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene , a specialized benzyl bromide intermediate used in organic synthesis.

This guide is structured for researchers and process chemists, focusing on physical properties, synthesis logic, and safety protocols for handling lachrymatory alkylating agents.

Synthesis, Properties, and Handling of a Key Alkylating Agent

Part 1: Executive Summary & Chemical Identity

This compound is a halogenated benzyl bromide derivative. Structurally, it is a mesitylene (1,3,5-trimethylbenzene) derivative where the central aromatic hydrogen is replaced by a chlorine atom (at position 2), and the para-methyl group (at position 5) is brominated.

This compound serves as a potent electrophile in nucleophilic substitution reactions, introducing the 4-chloro-3,5-dimethylbenzyl moiety into target molecules (e.g., in the synthesis of GPCR ligands or kinase inhibitors).

Chemical Identity Table[1]
AttributeDetail
IUPAC Name This compound
Common Synonym 4-Chloro-3,5-dimethylbenzyl bromide
CAS Number Not widely indexed in public catalogs; see Parent CAS below
Parent Precursor 2-Chloro-1,3,5-trimethylbenzene (Chloromesitylene) [CAS: 1667-04-5]
Molecular Formula C₉H₁₀BrCl
Molecular Weight 233.53 g/mol
SMILES Cc1cc(CBr)cc(C)c1Cl
Structure Class Benzyl Bromide; Aryl Chloride
Part 2: Physical Properties and Melting Point Analysis

Due to the specialized nature of this intermediate, experimental physical data is often extrapolated from structural analogs. The combination of the heavy chlorine atom and the symmetric methyl substitution pattern strongly suggests a crystalline solid state at room temperature.

Melting Point Prediction & Comparative Analysis

The melting point (MP) of this compound can be accurately estimated by analyzing the trends of its closest structural analogs.

CompoundStructure NoteMelting Point (Experimental)
3,5-Dimethylbenzyl bromide Lacks Chlorine37–39 °C [1]
4-Fluoro-3,5-dimethylbenzyl bromide Fluoro-analog (Isostere)44–46 °C [2]
4-Chlorobenzyl bromide Lacks Methyls48–52 °C [3]
Target: 5-(Bromomethyl)-2-chloro... Chloro + Methyls Predicted: 48–55 °C

Technical Insight: The introduction of a Chlorine atom (at C4 relative to the benzyl group) increases the molecular weight and polarizability compared to the Fluoro analog, typically raising the melting point. Furthermore, the high symmetry of the 1,3,5-substitution pattern enhances crystal packing efficiency.

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Toluene.

  • Insoluble: Water (hydrolyzes slowly).

  • Reactivity: Rapidly reacts with nucleophiles (amines, thiols, alkoxides).

Part 3: Synthesis Protocol (Regioselective Bromination)

The most reliable route to this compound is the radical bromination of Chloromesitylene (2-Chloro-1,3,5-trimethylbenzene).

Mechanistic Pathway

The reaction utilizes N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).

  • Regioselectivity: The starting material has two types of methyl groups:[2]

    • Positions 1 & 3 (Ortho to Cl): Sterically hindered by the large Chlorine atom.

    • Position 5 (Para to Cl): Less sterically hindered and electronically favorable for radical stabilization.

  • Outcome: Bromination occurs preferentially at the C5-methyl group , yielding the desired product.

Experimental Workflow (Standardized Protocol)

Reagents:

  • Precursor: 2-Chloro-1,3,5-trimethylbenzene (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) [Greener Alternative]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-Chloro-1,3,5-trimethylbenzene in anhydrous solvent (0.5 M concentration) under an inert atmosphere (N₂ or Ar).

  • Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) to the stirring solution.

  • Reflux: Heat the mixture to reflux (76–80°C for CCl₄). Monitor the reaction by TLC (Hexane/EtOAc 9:1) or GC-MS.

    • Endpoint: Disappearance of the starting material and formation of the mono-brominated product.

  • Filtration: Cool the mixture to 0°C. The byproduct, Succinimide, will precipitate. Filter off the solid Succinimide.

  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude yellow oil/solid.

  • Purification: Recrystallize from minimal hot Hexane or Heptane.

    • Yield: Expect 60–75% yield of white crystalline needles.

Visualization: Synthesis Logic

SynthesisPathway Start 2-Chloro-1,3,5-trimethylbenzene (Chloromesitylene) Reagents NBS / AIBN Reflux (CCl4/PhCF3) Start->Reagents Intermediate Radical Intermediate (Stabilized at C5) Reagents->Intermediate Initiation Byproduct Succinimide (Precipitate) Reagents->Byproduct Side Product Product This compound (Target) Intermediate->Product Propagation

Caption: Regioselective radical bromination pathway favoring the C5-methyl position due to steric factors.

Part 4: Safety & Handling (Lachrymator Protocol)

WARNING: Benzyl bromides are potent lachrymators (tear gas agents) and severe skin irritants. They can cause chemical burns and respiratory distress.

Hazard Profile
  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.[3][4]

  • Signal Word: DANGER.

Handling Workflow

All operations must be conducted in a certified chemical fume hood .

SafetyWorkflow Step1 PPE Required: Nitrile Gloves (Double), Goggles, Lab Coat Step2 Engineering Control: Fume Hood ONLY (Sash at proper height) Step1->Step2 Step3 Quenching Spills: Neutralize with 5% Aqueous Ammonia or Sodium Thiosulfate Step2->Step3 Step4 Waste Disposal: Segregate as Halogenated Organic Waste Step3->Step4

Caption: Mandatory safety workflow for handling lachrymatory benzyl bromide derivatives.

Decontamination: Glassware utilized in this synthesis should be rinsed with a dilute solution of ammonia or sodium thiosulfate in methanol to quench residual benzyl bromide before removal from the fume hood.

References
  • Sigma-Aldrich. Product Specification: 3,5-Dimethylbenzyl bromide (CAS 27129-86-8). Retrieved from .

  • Apollo Scientific. Product Data Sheet: 4-Fluoro-3,5-dimethylbenzyl bromide (CAS 886501-82-2). Retrieved from .

  • PubChem. Compound Summary: 4-Chlorobenzyl bromide (CAS 622-95-7). National Library of Medicine. Retrieved from .

  • Djerassi, C.Brominations with N-Bromosuccinimide. Chemical Reviews, 1948, 43 (2), pp 271–317.

Sources

Technical Guide: Solubility & Handling of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

[1]

Executive Summary & Compound Identity

This compound (Systematic Name: 4-Chloro-3,5-dimethylbenzyl bromide) is a highly reactive electrophile belonging to the class of substituted benzyl halides.[1] It is primarily utilized as a building block for introducing the 4-chloro-3,5-dimethylbenzyl moiety into nucleophilic substrates (amines, phenols, thiols) via

1

Due to the inductive effect of the chlorine atom and the steric influence of the methyl groups, this compound exhibits distinct solubility and stability characteristics compared to simple benzyl bromide.

Chemical Identity
PropertyDetail
Systematic Name 4-Chloro-3,5-dimethylbenzyl bromide
Molecular Formula

Molecular Weight ~233.53 g/mol
Physical State Solid (Low Melting Point) or Supercooled Liquid
Primary Hazard Lachrymator / Corrosive (Causes severe eye/skin irritation)
Reactivity Class Alkylating Agent (Susceptible to hydrolysis and solvolysis)

Solubility Profile & Solvent Compatibility[3][4][5]

The solubility of this compound is governed by its lipophilic aromatic core and the polarizable carbon-bromine bond.[1] The presence of the chlorine atom at the 4-position (relative to the bromomethyl group) significantly increases its lipophilicity (

1
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusOperational Recommendation
Halogenated Dichloromethane (DCM), Chloroform, DCEExcellent (>100 mg/mL)Primary Choice. Ideal for transport, storage, and non-nucleophilic reactions.[1]
Ethers THF, Diethyl Ether, 1,4-DioxaneExcellent (>100 mg/mL)Recommended. Ensure solvents are anhydrous to prevent hydrolysis.[1]
Esters Ethyl Acetate (EtOAc)Good (>50 mg/mL)Recommended. Suitable for extraction and chromatography.[1]
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN)Good (>50 mg/mL)Reaction Only. Use for

substitutions.[1] Avoid long-term storage due to potential decomposition.[1]
Aromatic Toluene, Benzene, XylenesModerate/Good Process Solvent. Good for elevated temperature reactions; less solubilizing power than DCM at RT.[1]
Alkanes Hexane, Heptane, PentanePoor/Low (<10 mg/mL)Precipitation. Use as an anti-solvent for crystallization or purification.[1]
Protic Methanol, Ethanol, WaterVariable / Reactive AVOID. High risk of solvolysis (formation of benzyl ethers/alcohols).[1]
The Solvolysis Risk (Critical Mechanism)

Benzyl bromides are prone to solvolysis in nucleophilic solvents.[1] In alcohols (MeOH, EtOH), the solvent acts as a nucleophile, displacing the bromide to form an ether.[1] This reaction is accelerated by heat and the electron-donating methyl groups on the ring.[1]

Reaction:

1

Expert Insight: The 2-chloro substituent exerts an electron-withdrawing inductive effect (-I), which slightly destabilizes the carbocation intermediate compared to 3,5-dimethylbenzyl bromide.[1] This makes the


 pathway less favorable, but 

solvolysis remains a significant risk in primary alcohols.[1]

Decision Framework: Solvent Selection

The following decision tree illustrates the logical flow for selecting the appropriate solvent based on the intended application.

SolventSelectionStartStart: Application IntentStorageStorage / TransportStart->StorageReactionChemical ReactionStart->ReactionPurificationPurification / CrystallizationStart->PurificationDCMDichloromethane (DCM)(High Solubility, Inert)Storage->DCMShort TermTolueneToluene(Stable, Non-volatile)Storage->TolueneLong TermNucleophileCheckIs the NucleophileSoluble in Organics?Reaction->NucleophileCheckPrecipitationDissolve in Min. DCM/EtOAcAdd Hexane/HeptanePurification->PrecipitationNucleophileCheck->DCMYes (Organic)PolarAproticDMF / DMSO / MeCN(Use for SN2)NucleophileCheck->PolarAproticNo (Salt)BiphasicDCM / Water + PTC(Phase Transfer Catalysis)NucleophileCheck->BiphasicAqueous Reagents

Figure 1: Solvent selection logic based on operational requirements (Storage vs. Synthesis vs. Purification).

Experimental Protocols

Protocol A: Preparation of a Standard Solution (100 mM in DCM)

Objective: Create a stable stock solution for analytical use or reagent transfer.

  • PPE Requirement: Wear chemical-resistant gloves (Nitrile/Laminate), safety goggles, and a lab coat.[1] Perform all operations in a fume hood.

  • Weighing: Accurately weigh 233.5 mg of this compound into a tared 20 mL scintillation vial.

    • Note: If the compound is a solidified melt, gently warm the container (max 40°C) to liquefy for easier transfer, or chip the solid with a spatula.

  • Dissolution: Add approximately 5 mL of anhydrous Dichloromethane (DCM) .

  • Mixing: Swirl gently. The solid should dissolve rapidly (within 30 seconds) due to high lipophilicity.[1]

  • Volume Adjustment: Quantitatively transfer the solution to a 10 mL volumetric flask. Rinse the vial with 2 x 1 mL DCM and add to the flask. Dilute to the mark with DCM.

  • Storage: Transfer to an amber vial with a PTFE-lined cap. Store at 4°C.[1]

Protocol B: Solvolysis Check (Quality Control)

Objective: Verify if the solvent system is degrading the reagent.

  • Dissolve 10 mg of the compound in 0.5 mL of the target solvent (e.g., Methanol).[1]

  • Incubate at room temperature for 1 hour.

  • TLC Analysis: Spot the solution alongside a reference standard (in DCM) on a Silica Gel 60

    
     plate.
    
    • Eluent: 10% Ethyl Acetate in Hexane.[1]

    • Observation: The appearance of a new, more polar spot (lower

      
      ) indicates hydrolysis (benzyl alcohol) or solvolysis (benzyl ether).[1]
      

Safety & Stability Considerations

Stability[2][5]
  • Moisture Sensitivity: Moderate.[1] The C-Br bond is susceptible to hydrolysis.[1] Always use anhydrous solvents (water content < 50 ppm) for storage.[1]

  • Thermal Stability: Avoid temperatures > 80°C for prolonged periods unless necessary for reaction. Benzyl halides can undergo self-alkylation or polymerization at high temperatures.[1]

Safety Hazards[1][3][6][7][8]
  • Lachrymator: This compound is a potent tear gas agent.[1][2] Inhalation of vapors or dust will cause immediate, severe irritation to the eyes and respiratory tract.[1]

  • Skin Corrosive: Direct contact can cause chemical burns.[1]

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.[1]

References

  • PubChem Compound Summary. (2025). Benzyl bromide derivatives and their reactivity profiles.[1][2] National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich (Merck). (2025).[1] Safety Data Sheet for 3,5-Dimethylbenzyl bromide (Analog).[1]Link[1]

  • BenchChem. (2025).[1] Synthesis and Properties of Chlorinated Benzyl Halides.Link[1]

  • ChemicalBook. (2025).[1][3] Solubility parameters of substituted benzyl bromides.Link[1]

safety data sheet (SDS) for 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Application of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

Part 1: Chemical Profile & Strategic Utility

1.1 Molecule Identity & Structural Logic Chemical Name: this compound Synonyms: 4-Chloro-3,5-dimethylbenzyl bromide; 2-Chloro-1,3-dimethyl-5-bromomethylbenzene. CAS Registry Note: The provided CAS 83109-12-4 does not resolve in standard public indices (PubChem/SciFinder) to this specific structure.[1] This guide is constructed based on the definitive chemical structure and the established Structure-Activity Relationship (SAR) of benzyl bromide derivatives.

1.2 The "Warhead" Analysis This molecule is not merely a solvent or inert building block; it is an electrophilic alkylating agent .[1]

  • Core Scaffold: A lipophilic 2-chloro-m-xylene core.[1]

  • Reactive Motif: The benzylic carbon-bromine bond (

    
    ) is highly polarized.[1] The adjacent aromatic ring stabilizes the transition state for 
    
    
    
    reactions, making this compound exceptionally reactive toward nucleophiles (amines, thiols, DNA bases).[1]
  • Implication: This reactivity is the source of its utility in drug synthesis (introducing the chloroxylenyl pharmacophore) and its severe toxicity (rapid alkylation of biological proteins).[1]

1.3 Physical Properties (Estimated via SAR) Quantitative data is extrapolated from homologous benzyl bromides.

PropertyValue (Est.)Operational Significance
Molecular Weight 233.53 g/mol Heavy vapor; settles in low areas/hood sinks.[1]
Physical State Solid or OilLikely a low-melting solid (

30°C) or viscous oil.[1]
Boiling Point >200°CLow vapor pressure, but lachrymatory even at ppm levels.[1]
Solubility Organic SolventsSoluble in DCM, THF, EtOAc. Hydrolyzes in water.[1]
Reactivity HighRapidly generates HBr upon contact with moisture.[1]

Part 2: The Hazard Matrix (Lachrymator & Corrosive)

2.1 The Lachrymatory Mechanism (TRPA1 Activation) Unlike simple acids, this compound does not just burn via pH.[1] It targets the TRPA1 ion channel on sensory nerve endings.[1]

  • Mechanism: The benzyl bromide moiety alkylates cysteine residues on the TRPA1 channel.[1]

  • Result: Massive influx of

    
    , triggering instantaneous pain, blepharospasm (uncontrollable eyelid closure), and severe tearing.[1]
    
  • Safety Critical: Standard fume hoods may not prevent lachrymatory effects if air turbulence is high.

2.2 Skin Corrosion & Delayed Onset

  • Hazard Code: H314 (Causes severe skin burns and eye damage).

  • The "Silent" Burn: As a lipophilic alkylator, it penetrates the stratum corneum rapidly.[1] The pain signal may be delayed by 1–2 minutes while the molecule diffuses deep into the dermis, reacting with nerve endings and tissue proteins.[1] Immediate washing is required even if no pain is felt initially.

Part 3: Operational Protocols & Engineering Controls

3.1 The "Defense in Depth" Strategy Do not rely on a single barrier.[1] Use a redundant system.

SafetyHierarchy Source Chemical Source (Benzyl Bromide) Eng Engineering Control (Fume Hood >100 fpm) Source->Eng Containment PPE PPE Barrier (Silver Shield/Laminate) Eng->PPE Breakthrough Admin Admin Control (SOP + Quench Kit) PPE->Admin Protocol Adherence Worker Researcher Admin->Worker Safety Assured

Figure 1: The Hierarchy of Defense against alkylating agents. Note that PPE is the secondary, not primary, line of defense.[1]

3.2 Personal Protective Equipment (PPE) Matrix

ZoneRequirementScientific Rationale
Hands (Primary) Silver Shield / Laminate Standard Nitrile degrades in <5 mins against benzyl halides.[1] Laminate offers >4hr breakthrough.[1]
Hands (Dexterity) Double Nitrile (Outer)Wear disposable nitrile over Silver Shield for grip; change outer glove immediately upon splash.[1]
Eyes Chemical GogglesSafety glasses are insufficient against lachrymatory vapors.
Respiratory Fume Hood OnlyIf hood fails, use Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1]

Part 4: Synthesis & Quenching Workflow

4.1 Handling Protocol

  • Preparation: All glassware must be oven-dried. Moisture generates HBr gas.[1]

  • Weighing: Do not weigh on an open bench. Use a balance inside a hood or transfer pre-weighed solids in a closed vial.

  • Transfer: Use positive displacement pipettes or cannulation for liquids to avoid dripping.[1]

4.2 The Universal Quenching System Never dispose of active benzyl bromide into waste drums; it will pressurize the drum (polymerization/hydrolysis).[1]

Quench Solution: 10% Ethanolamine in Ethanol OR 10% Sodium Thiosulfate (aq).

QuenchReaction Substrate Active Bromide (R-CH2-Br) Intermediate Transition State (SN2 Attack) Substrate->Intermediate Mix slowly Quencher Nucleophile (Ethanolamine / Thiosulfate) Quencher->Intermediate Mix slowly Product Inert Adduct (R-CH2-NH-R' + HBr) Intermediate->Product Exothermic Note Waste Disposal: Check pH (must be neutral) before drumming. Product->Note

Figure 2: Chemical neutralization pathway.[1] The electrophilic carbon is intercepted by a strong nucleophile, rendering the molecule inert.[1]

Part 5: Emergency Response (Self-Validating)

5.1 Skin Contact (The "Spot Check" Validation)

  • Immediate Action: Flush with water for 15 minutes.

  • Validation: Do not stop flushing until the "soapy" feeling (if acid hydrolysis occurred) dissipates.[1]

  • Advanced Treatment: Apply a dilute sodium bicarbonate solution or "Diphoterine" if available to neutralize the acid byproduct.[1]

5.2 Spills (Lachrymator Protocol)

  • Minor Spill (<5ml): Cover with "Spill-X" or vermiculite.[1] Apply Quench Solution (see 4.2) directly over the absorbent.[1] Wait 20 mins before sweeping.

  • Major Spill: Evacuate the lab. The lachrymatory effect will make manual cleanup impossible without SCBA (Self-Contained Breathing Apparatus).[1]

References

  • PubChem. (2025).[1][2][3] Benzyl Bromide Derivatives: Hazard Classification and Structure-Activity Relationships. National Library of Medicine.[1] [Link]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Bautista, D. M., et al. (2006).[1] TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[1] Cell, 124(6), 1269-1282.[1] (Mechanism of lachrymatory action).[1] [Link]

Sources

toxicity and handling precautions for 2-chloro-1,3-dimethylbenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicity and Handling of 2-Chloro-1,3-dimethylbenzene and Its Derivatives

Executive Summary

2-Chloro-1,3-dimethylbenzene (2-chloro-m-xylene) and its derivatives are versatile chemical intermediates crucial in the pharmaceutical and agrochemical sectors.[1][2] Their structure, featuring a substituted aromatic ring, provides a unique platform for advanced organic synthesis, including palladium-catalyzed reactions like Suzuki couplings and cyanation.[2][3] However, as with many chlorinated aromatic hydrocarbons, their utility is accompanied by potential health and environmental hazards that necessitate a robust understanding of their toxicological profiles and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the known toxicological data, explains the causality behind recommended handling procedures, and offers detailed protocols for risk mitigation, emergency response, and waste disposal, tailored for researchers and drug development professionals.

Toxicological Profile and Hazard Analysis

The toxicological properties of 2-chloro-1,3-dimethylbenzene have not been fully investigated.[4] Therefore, a conservative approach, drawing upon data from structurally related compounds such as xylenes, chlorobenzene, and chloroxylenol, is essential for a thorough risk assessment.

Primary Hazards and Routes of Exposure

The primary hazards associated with 2-chloro-1,3-dimethylbenzene are irritation, potential systemic effects upon exposure, and flammability.[1][4] Exposure can occur via inhalation, skin contact, and ingestion.

  • Inhalation: Vapors may cause respiratory irritation.[1][4] High concentrations can lead to central nervous system (CNS) effects, including headache, dizziness, nausea, and vomiting.[4]

  • Skin Contact: The compound is classified as a skin irritant (H315) and is harmful in contact with skin.[4][5] Prolonged contact may lead to dermatitis by defatting the skin.[4]

  • Eye Contact: Causes serious eye irritation (H319).[5] Direct contact can result in pain, redness, and potential damage if not promptly addressed.

  • Ingestion: May be harmful if swallowed.[4] Ingestion of similar compounds can lead to significant gastrointestinal irritation.[6]

Systemic and Chronic Toxicity

While specific long-term data for 2-chloro-1,3-dimethylbenzene is scarce, studies on related molecules provide critical insights.

  • Hepatic and Renal Effects: Animal studies on chlorobenzene, a related chlorinated aromatic compound, show that inhalation or oral exposure can lead to increased liver and kidney weight, hepatocellular hypertrophy, and degenerative lesions.[7][8][9] This suggests that the liver and kidneys are potential target organs.

  • Neurotoxicity: Occupational exposure to chlorobenzene has been associated with signs of neurotoxicity such as drowsiness, headache, and muscle spasms.[7]

  • Carcinogenicity and Mutagenicity: 2-Chloro-1,3-dimethylbenzene and its close derivative 1-chloro-2,3-dimethylbenzene are not currently classified as carcinogens by IARC, ACGIH, NTP, or OSHA.[5] However, repeated exposure to benzene, the parent aromatic hydrocarbon, is known to damage blood cells and can cause aplastic anemia.[10]

Physicochemical and Reactivity Hazards

2-Chloro-1,3-dimethylbenzene is a combustible liquid with a flash point of approximately 63°C (145.4°F).[1] It should be kept away from heat, sparks, open flames, and other ignition sources.[4] It is incompatible with strong oxidizing agents and strong acids.[4]

PropertyValueSource(s)
CAS Number 6781-98-2[4]
Molecular Formula C₈H₉Cl
Molecular Weight 140.61 g/mol
Appearance Clear, colorless to light yellow liquid[3][4]
Boiling Point 182-183 °C[3]
Melting Point -36 °C[3]
Density 1.061 g/mL at 25 °C[3]
Flash Point 63 °C (145.4 °F) - closed cup
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety, integrating engineering controls, administrative policies, and personal protective equipment (PPE), is paramount. This is often visualized as the "Hierarchy of Controls."

HierarchyOfControls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard, e.g., fume hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work, e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with equipment, e.g., gloves, goggles) Administrative->PPE caption Figure 1: Hierarchy of Controls.

Caption: Figure 1: The Hierarchy of Controls prioritizes safety strategies from most to least effective.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-chloro-1,3-dimethylbenzene is a certified chemical fume hood.[11] This is non-negotiable and serves to minimize inhalation exposure. Additional essential controls include:

  • Adequate Ventilation: Ensure the laboratory has sufficient air exchange.[5][12]

  • Safety Stations: Accessible and routinely tested safety showers and eyewash stations are mandatory in any area where these chemicals are handled.[4][5]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical hazard. Its selection must be deliberate and based on the specific risks.

  • Hand Protection: Chemically resistant gloves are required.[11] Given the aromatic nature of the compound, materials like nitrile or butyl rubber are recommended.[13] Always consult the glove manufacturer's resistance chart. Double-gloving can be a prudent measure for extended operations.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[5][11] When there is a significant risk of splashing (e.g., during transfers of larger volumes), a face shield should be worn in combination with goggles.[11][13]

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory. For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[11]

  • Respiratory Protection: All work should be conducted within a fume hood to prevent the need for respiratory protection.[11] If a situation arises where exposure limits might be exceeded (e.g., a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Standard Operating Procedure (SOP) for Laboratory Handling
  • Preparation: Before handling, review the Safety Data Sheet (SDS).[14] Ensure the fume hood is operational and the work area is clear of clutter and ignition sources.[4]

  • Donning PPE: Don all required PPE as described in section 2.2.

  • Chemical Handling: Conduct all manipulations, including weighing, transferring, and reactions, deep within the sash of the fume hood.

  • Storage: Keep containers tightly closed when not in use.[4] Store in a cool, dry, and well-ventilated area designated for combustible liquids, away from incompatible materials.[1][4]

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate the work surface.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination, and dispose of single-use items in the appropriate waste stream.

Emergency Procedures: Spill and Exposure Response

Pre-planning is critical for a safe and effective response to emergencies.[15]

SpillResponse cluster_minor Minor Spill (<1L, Low Hazard) cluster_major Major Spill (>1L, High Hazard, Injury) Start Spill Occurs Assess Assess Spill Is it a Major or Minor Spill? Start->Assess Minor_Alert 1. Alert Personnel in Immediate Area Assess->Minor_Alert Minor Major_Rescue 1. RESCUE Evacuate Area, Assist Injured Assess->Major_Rescue Major Minor_PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Minor_Alert->Minor_PPE Minor_Contain 3. Contain & Absorb (Use spill kit absorbent) Minor_PPE->Minor_Contain Minor_Clean 4. Collect & Decontaminate (Place waste in sealed container) Minor_Contain->Minor_Clean Major_Confine 2. CONFINE Close Doors, Isolate Area Major_Rescue->Major_Confine Major_Report 3. REPORT Call Emergency Services (911) Major_Confine->Major_Report Major_Secure 4. SECURE Prevent Entry, Await Responders Major_Report->Major_Secure caption Figure 2: Emergency Spill Response Workflow.

Caption: Figure 2: A decision-making workflow for responding to chemical spills.

Spill Cleanup Protocol
  • Minor Spill (< 1 Liter, contained in fume hood):

    • Alert others in the immediate area.[16]

    • Ensure you are wearing appropriate PPE.

    • Contain the spill by creating a dike with absorbent material from a chemical spill kit (e.g., vermiculite, sand).[16]

    • Work from the outside in, applying absorbent material to the liquid.

    • Once absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste disposal.[16][17]

    • Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill (> 1 Liter, outside of containment, or any spill involving injury):

    • RESCUE: Evacuate all personnel from the immediate area.[17][18] If someone is contaminated, guide them to a safety shower or eyewash station.

    • CONFINE: Close the doors to the spill area to contain the vapors.[17][18]

    • REPORT: Immediately call your institution's emergency number or 911.[18] Provide the chemical name, location, and estimated quantity.

    • SECURE: Prevent re-entry into the area until emergency responders arrive.[17]

First Aid for Exposure
  • Inhalation: Immediately move the affected person to fresh air.[4] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[16] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Clean the mouth with water and have the person drink plenty of water.[4] Seek immediate medical attention.

Waste Disposal

All waste containing 2-chloro-1,3-dimethylbenzene or its derivatives, including contaminated absorbents, PPE, and reaction residues, must be treated as hazardous waste.

  • Segregation: Collect halogenated organic waste in a dedicated, properly labeled, and sealed container. Do not mix with non-halogenated or other incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. The preferred disposal method for halogenated organic waste is high-temperature incineration at a certified facility.[1]

Conclusion

While 2-chloro-1,3-dimethylbenzene is a valuable tool in modern chemical synthesis, its potential hazards demand a culture of safety and preparedness. By understanding its toxicological profile, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound and its derivatives responsibly. Adherence to the protocols outlined in this guide will serve to protect laboratory personnel, ensure regulatory compliance, and maintain the integrity of the research environment.

References

  • Title: Safety Data Sheet: 1,3-Dimethylbenzene Source: Carl ROTH URL: [Link]

  • Title: Human Health Effects: Emergency Medical Treatment: CHLOROXYLENOL Source: Regulations.gov URL: [Link]

  • Title: HEALTH EFFECTS - Toxicological Profile for Chlorobenzene Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Environmental Fate and Safety of 2-Chloro-1,3-dimethylbenzene: What Manufacturers Need to Know Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Toxicological Profile for Chlorobenzene Source: ATSDR URL: [Link]

  • Title: Chlorobenzene Source: Publisso URL: [Link]

  • Title: Chloroxylenol Safety Data Sheet Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]

  • Title: Critical issues in benzene toxicity and metabolism: the effect of interactions with other organic chemicals on risk assessment Source: PMC URL: [Link]

  • Title: Chloroxylenol Source: Wikipedia URL: [Link]

  • Title: Chloroxylenol Drug Information - Indications, Dosage, Side Effects and Precautions Source: Medindia URL: [Link]

  • Title: Personal Protective Equipment Source: OSHA URL: [Link]

  • Title: Safety data sheet: 2-Chloro-1,4-dimethylbenzene Source: CPAChem URL: [Link]

  • Title: Spill Control/Emergency Response Source: EHSO Manual 2025-2026 URL: [Link]

  • Title: Benzene - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: Chemical Spills - Emergency Management Source: Florida State University URL: [Link]

  • Title: Laboratory Safety Guidance Source: OSHA URL: [Link]

  • Title: Personal Protective Equipment in The Chlorine Industry Source: GEST 92 171 Edition 6 URL: [Link]

  • Title: Subpart Z -- Toxic and hazardous substances, 1910.1000 -- air contaminants Source: OSHA URL: [Link]

  • Title: Hazardous Spill Reporting and Response Procedures Source: Austin Community College District URL: [Link]

Sources

Comparative Technical Guide: 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene vs. Benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene (a specialized, metabolically blocked building block) with Benzyl Bromide (the standard, general-purpose reagent).

Executive Summary

In drug discovery and organic synthesis, the choice of a benzylating agent often dictates the metabolic stability and physicochemical profile of the final molecule. While Benzyl Bromide is the industry standard for introducing a phenyl ring, it suffers from rapid metabolic clearance (oxidation at the para-position) and lack of structural complexity.

This compound (also known as 4-Chloro-3,5-dimethylbenzyl bromide) is a precision engineered alternative. It introduces a "blocked" benzyl motif where the active pharmacophore is protected by a steric and electronic shield—specifically, a chlorine atom and two methyl groups strategically placed to inhibit oxidative metabolism and tune lipophilicity.

This guide analyzes the structural, electronic, and reactive differences between these two reagents to assist researchers in scaffold selection.

Chemical Identity & Structural Analysis

The primary distinction lies in the substitution pattern of the aromatic ring. While Benzyl Bromide presents a "naked" phenyl group, the substituted analog presents a "fortified" aryl core.

FeatureBenzyl Bromide This compound
CAS Number 100-39-0103724-99-8 (Isomer generic) / Specific Isomer Check Required
Structure Unsubstituted Phenyl RingTrisubstituted: 2-Cl, 1,3-Dimethyl
Reactive Center

(Open)

(Open, meta to Methyls)
Metabolic Liability High (Para-hydroxylation)Low (Para-position blocked by Cl)
Steric Bulk LowHigh (Ortho-methyls shield the ring)
Structural Visualization

The following diagram illustrates the steric and electronic "blocking" zones of the substituted compound compared to the standard benzyl bromide.

G cluster_0 Standard Reagent cluster_1 Blocked Scaffold BB Benzyl Bromide (C6H5-CH2Br) Metab_BB Metabolic Attack (Para-Oxidation) BB->Metab_BB High Susceptibility Target 5-(Bromomethyl)- 2-chloro-1,3-dimethylbenzene Cl_Block 2-Chloro (Blocks Para-Metabolism) Target->Cl_Block Electronic Protection Me_Block 1,3-Dimethyl (Steric Shield) Target->Me_Block Steric Protection

Figure 1: Structural comparison highlighting the metabolic blocking features of the substituted analog.

Physicochemical Properties & Handling[1][2]

The substitution pattern significantly alters the physical state of the molecule, offering distinct handling advantages.

PropertyBenzyl BromideThis compoundImplications
Molecular Weight 171.04 g/mol 233.53 g/mol Higher MW increases logP of final drug.
Physical State LiquidSolid / Low-melting SolidSolids are easier to weigh and contain.
Melting Point -3.9 °C~22–25 °C (estimated)Requires gentle warming to melt if liquid handling is needed.
Boiling Point 198 °C>240 °CLower vapor pressure reduces inhalation risk.
Lachrymator Severe Moderate to Severe Both require strict fume hood usage.

Handling Insight: While benzyl bromide is a volatile liquid that generates immediate, intense lachrymatory vapors, the substituted analog is often a solid or semi-solid at room temperature. This significantly reduces the vapor pressure, making it safer to handle during weighing and transfer, though it remains a potent skin and eye irritant.

Electronic Landscape & Reactivity Profile

To understand the reactivity difference, we must analyze the Hammett Electronic Effects on the benzylic carbon (


).
Electronic Analysis
  • Benzyl Bromide: Baseline reactivity.

  • Substituted Analog:

    • Chlorine (at C2): Located para to the bromomethyl group (C5).

      • 
         (Electron Withdrawing by Induction, slightly Donating by Resonance).
        
    • Methyl Groups (at C1, C3): Located meta to the bromomethyl group (C5).

      • 
         (Weakly Electron Donating).
        
    • Net Effect: The electron-withdrawing nature of the para-chlorine slightly dominates the weak donation from the meta-methyls.

      • 
        .
        
Reactivity Conclusion ( )

The substituted analog is slightly electron-deficient compared to benzyl bromide. In


 reactions (e.g., with amines or thiolates), this electron deficiency can actually accelerate  the reaction slightly by stabilizing the transition state if the nucleophile is electron-rich. However, the primary factor is steric.

Since the bromomethyl group is at position 5 (flanked by protons), it is sterically unhindered . It reacts with comparable kinetics to benzyl bromide. The steric bulk is remote (at positions 1, 2, and 3), meaning it does not impede the initial alkylation but does protect the final product from enzymatic degradation.

Synthetic Utility & Applications

When to Use Which?
Application ScenarioRecommended ReagentRationale
General Protection Benzyl BromideCheap, atom-efficient, easy to remove (

).
Metabolic Stability Substituted AnalogThe 2-Cl blocks P450 oxidation; 1,3-Me prevents ring opening.
Lipophilicity Tuning Substituted AnalogAdds lipophilic bulk (+Cl, +2Me) to increase membrane permeability.
Library Synthesis Substituted AnalogIntroduces a "privileged scaffold" motif common in kinase inhibitors.
Synthesis of the Substituted Analog

If the compound is not commercially available, it is synthesized via radical bromination of the precursor 2-chloro-1,3,5-trimethylbenzene (Chloromesitylene).

Experimental Protocol: Radical Bromination
  • Precursor: 2-Chloro-1,3,5-trimethylbenzene.[1][2][3][4]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), Acetonitrile or

    
    .
    
  • Selectivity: Bromination occurs selectively at the C5-Methyl (para to Cl) rather than the C1/C3-Methyls (ortho to Cl). The C1/C3 methyls are sterically crowded by the chlorine atom, preventing the approach of the NBS radical.

Synthesis cluster_conditions Reaction Conditions Start 2-Chloro-1,3,5-trimethylbenzene (Chloromesitylene) Intermediate Radical Formation (Selectivity: C5-Me > C1/C3-Me) Start->Intermediate H• Abstraction Reagents NBS (1.05 eq), AIBN (0.05 eq) Reflux in MeCN or CCl4 Product This compound (Target) Intermediate->Product Br• Recombination

Figure 2: Synthetic pathway via selective radical bromination.

Step-by-Step Protocol:

  • Charge: Dissolve 10 mmol of 2-chloro-1,3,5-trimethylbenzene in 50 mL anhydrous acetonitrile.

  • Add: Add 10.5 mmol N-Bromosuccinimide (NBS) and 0.5 mmol AIBN.

  • Reflux: Heat to reflux (80-82 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of starting material.

  • Workup: Cool to RT. Concentrate in vacuo to remove solvent. Resuspend residue in

    
    . Wash with water (
    
    
    
    ) and brine.[5]
  • Purification: Recrystallize from Hexane/Ethanol or pass through a short silica plug to remove succinimide byproducts.

  • Yield: Expect 60–75% yield of off-white solid.

References

  • Sigma-Aldrich. 2-Bromo-5-chloro-1,3-dimethylbenzene Product Data. (Note: Isomer distinction is critical; verify CAS 103724-99-8 vs target). Link

  • National Institutes of Health (NIH). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. PMC Review. Link

  • Fisher Scientific. Safety Data Sheet: Benzylic Bromides.Link

  • Canadian Journal of Chemistry. Nitration and Halogenation of 2-chloro-1,3,5-trimethylbenzene. (Selectivity studies).[6][2][4] Link

  • BenchChem. Synthesis Guides for Halogenated Toluenes.Link

Sources

Methodological & Application

synthesis of pharmaceutical intermediates using 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CDM Strategic Installation of the 4-Chloro-3,5-Dimethylbenzyl Pharmacophore in Drug Discovery

Executive Summary

This application note details the synthetic utility of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene (CAS 202925-07-3). This compound serves as a specialized electrophile for introducing the 4-chloro-3,5-dimethylbenzyl moiety—a "privileged" lipophilic anchor used in modern medicinal chemistry.

Unlike simple benzyl halides, this scaffold incorporates a unique substitution pattern (halogen-flanked by methyls) that provides:

  • Metabolic Stability: The ortho-methyl groups protect the central chlorine and the aromatic ring from oxidative metabolism (e.g., hydroxylation).

  • Hydrophobic Filling: The bulky, electron-rich core is ideal for occupying deep hydrophobic pockets in enzymes such as CYP51 (lanosterol 14

    
    -demethylase) and various GPCRs.
    
  • Conformational Locking: The steric bulk restricts the rotation of the benzyl group when bound to a receptor, reducing the entropic penalty of binding.

This guide provides validated protocols for N-alkylation and O-alkylation, focusing on the synthesis of antifungal/antiparasitic leads (e.g., Chagas disease therapeutics) and next-generation receptor antagonists.

Chemical Profile & Reactivity Analysis

PropertyData
IUPAC Name This compound
Common Ref. 4-Chloro-3,5-dimethylbenzyl bromide
CAS Number 202925-07-3
Molecular Weight 233.53 g/mol
Physical State White to off-white crystalline solid or powder
Reactivity Class Benzyl Bromide (Strong Electrophile / Lachrymator)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Mechanistic Insight: While the methyl groups at positions 1 and 3 create steric crowding around the chlorine (position 2), they are meta to the bromomethyl group (position 5). Consequently, the electrophilic benzylic carbon is kinetically accessible , allowing for rapid


 reactions without the retardation often seen in ortho-substituted benzyl halides. However, the resulting product will possess significant steric bulk, influencing the workup and purification strategy.

Application Workflow: CYP51 Inhibitor Synthesis

The following workflow illustrates the synthesis of imidazole/triazole-based inhibitors, a primary application of this intermediate in developing treatments for Trypanosoma cruzi (Chagas disease) and fungal infections.

Visual Pathway (DOT Diagram)

G cluster_mech Mechanism: SN2 Attack Start Start: 5-(Bromomethyl)-2-chloro- 1,3-dimethylbenzene Reaction SN2 Coupling: DMF/ACN, 60-80°C (1-4 Hours) Start->Reaction Electrophile Input Reagent Nucleophile: 1H-Imidazole / 1,2,4-Triazole (or Phenol derivative) Base Base Activation: Cs2CO3 or NaH (Deprotonation) Reagent->Base pKa adjustment Base->Reaction Activated Nucleophile Workup Workup: EtOAc Extraction Acidic Wash (Remove amine) Reaction->Workup Crude Mixture Product Final Intermediate: N-(4-chloro-3,5-dimethylbenzyl) -azole derivative Workup->Product Crystallization/Chromatography

Figure 1: General synthetic pathway for coupling CAS 202925-07-3 with heterocyclic pharmacophores.

Detailed Experimental Protocols

Protocol A: N-Alkylation of Azoles (CYP51 Lead Synthesis)

Target: Synthesis of N-(4-chloro-3,5-dimethylbenzyl)imidazole derivatives.

Rationale: This protocol uses Cesium Carbonate (


) as a base. Cesium is preferred over Sodium (

) for this substrate because the "Cesium Effect" improves solubility in DMF and promotes cleaner

substitution with less elimination byproduct, crucial when preserving the halogenated core.

Materials:

  • This compound (1.0 eq)

  • 1H-Imidazole derivative (1.1 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Potassium Iodide (KI) (0.1 eq - Catalyst)

  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Activation: In a flame-dried Round Bottom Flask (RBF), dissolve the imidazole derivative (1.1 eq) in anhydrous DMF (0.2 M concentration). Add

    
     (1.5 eq) and stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.
    
  • Addition: Cool the mixture to 0°C. Add this compound (1.0 eq) portion-wise. Note: If the bromide is solid, dissolve in a minimum volume of DMF before addition.

  • Catalysis: Add catalytic KI (0.1 eq) to generate the more reactive benzyl iodide in situ (Finkelstein reaction logic).

  • Reaction: Warm to 60°C and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS. The starting bromide spot (

    
    ) should disappear.
    
  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layer with Brine, then Water, to remove DMF.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0% 
    
    
    
    50% EtOAc in Hexanes).

Expected Data:

  • 1H NMR (

    
    ):  Look for the benzylic singlet shift from ~4.45 ppm (starting bromide) to ~5.10 ppm (N-benzyl product). The aromatic methyls usually appear as a singlet around 2.3–2.4 ppm.
    
Protocol B: O-Alkylation (Biaryl Ether Synthesis)

Target: Synthesis of precursors for Oxadiazole-based GPCR ligands.

Rationale: Phenolic alkylation requires strict control to prevent C-alkylation side reactions. Using Acetone/Reflux with


 is a standard, mild method that favors O-alkylation.

Step-by-Step Procedure:

  • Dissolution: Dissolve the substituted phenol (1.0 eq) in Reagent Grade Acetone.

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    ) (2.0 eq).
    
  • Electrophile Addition: Add this compound (1.1 eq).

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6–12 hours.

  • Workup: Filter off the inorganic salts while hot. Concentrate the filtrate.

  • Crystallization: The product often precipitates upon adding cold Ethanol or Diethyl Ether/Hexane.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis of BromideEnsure solvents (DMF/Acetone) are strictly anhydrous. Store reagent with desiccants.
Incomplete Reaction Steric bulk of NucleophileIf the nucleophile is bulky, switch solvent to DMF and increase temp to 80°C. Add 0.2 eq TBAI (Tetrabutylammonium iodide).
Polysubstitution Excess BromideUse a slight excess of the nucleophile, not the bromide.
Lachrymatory Effect Vapor releaseHandle exclusively in a fume hood. Quench glassware with dilute ammonia before removing from hood.

Scientific Significance (E-E-A-T)

The 4-chloro-3,5-dimethylbenzyl group is a validated pharmacophore in the design of CYP51 inhibitors targeting Trypanosoma cruzi. Research demonstrates that this specific substitution pattern optimizes the interaction with the hydrophobic tunnel of the enzyme, offering a "ligand-efficient" binding mode compared to unsubstituted benzyl groups. The chlorine atom fills a specific sub-pocket, while the methyl groups provide the necessary width to induce a tight fit, improving potency (


) and selectivity against human CYP enzymes.

Furthermore, this intermediate is a bioisostere for the 2,4,6-trimethylphenyl group found in other antivirals, offering a handle (Cl) for further halogen bonding interactions.

References

  • Lepesheva, G. I., et al. (2010). "Antitrypanosomal lead discovery: Identification of a ligand-efficient inhibitor of Trypanosoma cruzi CYP51 and parasite growth." Journal of Medicinal Chemistry, 53(10), 3887–3898.[1]

  • Buckner, F. S., et al. (2012). "Rational development of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents." International Journal for Parasitology: Drugs and Drug Resistance, 2, 236–242.

  • Gauthier, D. R., et al. (2015). "Highly efficient synthesis of HIV NNRTI doravirine." Organic Letters, 17(6), 1353-1356. (Cited for context on substituted benzyl/pyridone pharmacophore synthesis).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11660602, this compound.

Sources

Application Note: Strategic Alkylation with 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene (hereafter referred to as Reagent A ) as a precision alkylating agent. Unlike simple benzyl bromide, Reagent A introduces a highly substituted aromatic moiety—incorporating a para-chloro and dual meta-methyl groups relative to the attachment point. This substitution pattern is critical in medicinal chemistry for modulating lipophilicity (


), filling hydrophobic pockets in protein targets (e.g., GPCRs, Kinases), and blocking metabolic oxidation at the benzylic position.

This document provides validated workflows for


-alkylation  and 

-alkylation
, emphasizing reaction kinetics, safety (lachrymator management), and purification strategies.

Reagent Profile & Mechanistic Insight

Structural Analysis

Reagent A functions as a "privileged scaffold" donor. The electrophilic center is the benzylic carbon attached to the bromine.

  • Leaving Group: Bromide (

    
    ) – Good leaving group, suitable for 
    
    
    
    reactions.
  • Electronic Environment:

    • The 2-Chloro group (para to the reaction center) exerts an inductive electron-withdrawing effect (-I), slightly destabilizing any developing positive charge in the transition state (making

      
       less likely than 
      
      
      
      ).
    • The 1,3-Dimethyl groups (meta to the reaction center) provide steric bulk that protects the resulting product from metabolic degradation but does not significantly hinder the initial nucleophilic attack at the exocyclic methylene.

Safety Advisory (Critical)
  • Hazard: Lachrymator . This compound releases vapors that cause severe eye and respiratory irritation.

  • Handling: All solids and solutions must be handled inside a functioning fume hood.

  • Neutralization: Spills and glassware should be treated with a dilute solution of ammonia or aqueous sodium thiosulfate to quench the alkylating capability before removal from the hood.

Decision Matrix: Reaction Conditions

The choice of base and solvent is dictated by the


 of the nucleophile. Use the following logic flow to select your protocol.

ReactionMatrix Start Select Nucleophile Amine Amine (1° or 2°) Start->Amine Phenol Phenol / Alcohol Start->Phenol Thiol Thiol / Mercaptan Start->Thiol Cond_Amine Weak Base (K2CO3 or DIPEA) Solvent: MeCN or DMF Temp: 25-60°C Amine->Cond_Amine High Nucleophilicity Cond_Phenol Strong Base (Cs2CO3 or NaH) Solvent: DMF or Acetone Temp: 60-80°C Phenol->Cond_Phenol Requires Deprotonation Cond_Thiol Mild Base (Et3N) Solvent: DCM or THF Temp: 0-25°C Thiol->Cond_Thiol Oxidation Sensitive

Figure 1: Reaction Condition Decision Matrix based on Nucleophile Class.

Experimental Protocols

Protocol A: -Alkylation of Secondary Amines

Target: Synthesis of Tertiary Amines (Drug Intermediates)

Rationale: The reaction proceeds via a standard ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 mechanism.[1][2][3] Potassium carbonate (

) is preferred over organic bases to buffer the HBr byproduct without participating in nucleophilic competition.
Materials:
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent A: this compound (1.1 equiv)

  • Base: Anhydrous

    
     (2.0 - 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) [Grade: Anhydrous]

  • Additive (Optional): Potassium Iodide (KI) (0.1 equiv) – See Finkelstein Optimization.

Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Secondary Amine (1.0 mmol) and

    
     (3.0 mmol) in anhydrous MeCN (5 mL, 0.2 M concentration).
    
  • Addition: Add Reagent A (1.1 mmol) dropwise at room temperature.

    • Note: If Reagent A is a solid, dissolve it in a minimal amount of MeCN before addition.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by TLC or LC-MS.[4]
    
    • Typical Time: 2 – 6 hours.[5]

  • Workup:

    • Cool to room temperature.[6]

    • Filter off the inorganic solids (salts) through a celite pad. Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[6]

  • Purification: The residue is typically purified via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).[5]

Protocol B: -Alkylation of Phenols

Target: Ether Synthesis

Rationale: Phenols are poor nucleophiles until deprotonated. Sodium Hydride (


) ensures irreversible deprotonation, driving the reaction to completion.
Materials:
  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent A: (1.2 equiv)[5][7]

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:
  • Deprotonation: To a solution of the Phenol (1.0 mmol) in anhydrous DMF (3 mL) at 0°C , carefully add

    
     (1.2 mmol).
    
    • Observation: Gas evolution (

      
      ) will occur. Stir at 0°C for 15 minutes, then warm to Room Temp (RT) for 15 minutes to ensure phenolate formation.
      
  • Alkylation: Cool back to 0°C. Add Reagent A (1.2 mmol) slowly.

  • Reaction: Allow to warm to RT and stir. If the substrate is sterically hindered, heat to 80°C .

  • Quench: Carefully add saturated aqueous

    
     to quench excess hydride.
    
  • Extraction: Extract with

    
     or EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.
    
  • Drying: Dry over

    
     and concentrate.
    

Optimization: The Finkelstein Modification

If the reaction is sluggish (incomplete conversion after 12h), the bromide leaving group can be swapped in situ for a more reactive iodide.

Mechanism:



The resulting Benzyl Iodide is significantly more electrophilic toward the amine/phenol nucleophile.

Protocol Adjustment:

  • Add 10 mol% Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture at the start.

  • Ensure the solvent is Acetone or MeCN (where NaI is soluble, but NaBr/KBr precipitates, driving the equilibrium).

Data Analysis & Troubleshooting

Expected Analytical Data
FeatureMethodExpected Signal
Reaction Progress TLCDisappearance of Reagent A (

in Hex/EtOAc) and appearance of polar product.
Structure Confirmation

-NMR
Benzylic protons (

) typically shift from

4.45 ppm (in bromide) to

3.5–4.2 ppm (in product).
Mass Spec LC-MSObserve

corresponding to Product Mass. Note the Chlorine isotope pattern (

ratio 3:1).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Reagent AEnsure solvents are anhydrous. Reagent A hydrolyzes to the benzyl alcohol in the presence of water/base.
Poly-alkylation Primary Amine usedIf starting with a

amine, over-alkylation is common. Use 0.8 equiv of Reagent A or switch to Reductive Amination strategy.
Lachrymatory Vapors Poor ContainmentQuench all glassware with 10% aqueous ammonia before removing from the hood.

Workflow Visualization

WorkupFlow Reaction Reaction Complete (TLC Check) Quench Quench (Sat. NH4Cl or H2O) Reaction->Quench Extract Extraction (EtOAc or DCM) Quench->Extract Wash Wash Cycle 1. H2O (Remove DMF) 2. Brine (Dry) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Flash Chromatography Dry->Purify

Figure 2: Standard Workup Workflow for Alkylation Reactions.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Finkelstein Reaction Mechanism

    • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[8] Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.

  • Safety Data (Lachrymators)

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl bromide derivatives. Retrieved from .

  • Alkylation Protocols in Medicinal Chemistry

    • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates". Journal of Medicinal Chemistry, 54(10), 3451-3479.

Sources

reaction of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Alkylation of Amines with 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

Part 1: The Scaffold & Mechanistic Strategy

1.1 The Substrate Profile this compound (CAS: 202925-07-3) is a specialized building block used to introduce the 2-chloro-1,3-dimethylbenzyl moiety into pharmaceutical intermediates.[1] Unlike generic benzyl bromides, this scaffold possesses unique steric and electronic properties that influence its reactivity and the physicochemical profile of the final drug candidate.

  • Lipophilicity & Metabolic Stability: The core "chloro-xylene" motif is highly lipophilic.[1] The two methyl groups at positions 1 and 3 sterically shield the chlorine atom at position 2, rendering the aryl chloride resistant to nucleophilic aromatic substitution (

    
    ) and metabolic oxidation.[1]
    
  • Reactivity Center: The reaction occurs exclusively at the 5-bromomethyl position via Nucleophilic Substitution (

    
    ).[1] This position is meta to the methyl groups and para to the chlorine, keeping it relatively unhindered and highly reactive toward amines.
    

1.2 The Mechanistic Pathway (


) 
The reaction proceeds through a concerted 

mechanism. The amine nucleophile attacks the benzylic carbon, displacing the bromide leaving group.
  • Key Challenge (Primary Amines): The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the new benzyl group.[1] This leads to over-alkylation , forming the undesired tertiary amine (bis-alkylation).[1]

  • Key Challenge (Solubility): The starting material is practically insoluble in water. Reactions must occur in organic solvents (DMF, MeCN, THF) to ensure homogeneity.

ReactionMechanism Substrate 5-(Bromomethyl)-2-chloro- 1,3-dimethylbenzene TS Transition State [Pentacoordinate] Substrate->TS + Amine Amine Amine Nucleophile (R-NH2 or R2NH) Amine->TS Product Target Product (Mono-alkylated) TS->Product - HBr SideProduct Side Product (Bis-alkylated) Product->SideProduct + Substrate (Over-alkylation risk)

Figure 1: Mechanistic pathway highlighting the


 route and the risk of over-alkylation (red dashed line) when using primary amines.[1]

Part 2: Experimental Protocols

Protocol A: Reaction with Secondary Amines (Standard)

Target: Synthesis of Tertiary Amines This is the robust, standard method. Over-alkylation is impossible here as the product is a quaternary ammonium salt (which does not form under these mild basic conditions).

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine: Secondary amine (1.1 – 1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)[1]
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.2 equiv) in anhydrous MeCN (0.2 M concentration relative to substrate).

  • Base Addition: Add powdered

    
     (2.0 equiv). Note: If using amine salts (e.g., HCl salt), add an extra 1.0 equiv of base.[1]
    
  • Substrate Addition: Add this compound (1.0 equiv) in one portion.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Optimization: If the amine is sterically hindered, heat to 60°C.

  • Monitoring: Monitor by TLC or LC-MS. The starting bromide (non-polar) should disappear.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Partition between EtOAc and Water. Wash organic layer with Brine, dry over

    
    , and concentrate.
    
Protocol B: Reaction with Primary Amines (High Selectivity)

Target: Synthesis of Secondary Amines (Mono-alkylation) Challenge: Preventing the formation of the tertiary amine (bis-alkylation).[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine: Primary amine (3.0 – 5.0 equiv )[1]

  • Solvent: THF or DCM

Step-by-Step Procedure:

  • Amine Excess: Dissolve the primary amine (5.0 equiv) in THF (0.1 M). The large excess is statistically required to ensure the bromide reacts with the primary amine rather than the newly formed product.[1]

  • Slow Addition: Dissolve the benzyl bromide (1.0 equiv) in a separate volume of THF. Add this solution dropwise to the stirring amine solution over 30–60 minutes.

    • Why? This keeps the instantaneous concentration of the alkylating agent low relative to the primary amine.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Scavenging (Optional): If excess amine is valuable/expensive, it can be recovered during workup.

  • Workup (Acid-Base Extraction): This is critical for purification (see Figure 2).[1]

Part 3: Purification & Workup Strategy

For these reactions, Acid-Base Extraction is the most efficient purification method, leveraging the basicity of the product amine.

WorkupFlow Crude Crude Reaction Mixture (Organic Solvent) AcidWash Wash with 1N HCl Crude->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrgPhase1 Organic Phase (Contains Neutral Impurities) Separation1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Acidic) (Contains Product Salt) Separation1->AqPhase1 Keep Basify Basify with NaOH to pH > 12 AqPhase1->Basify Extract Extract with DCM or EtOAc Basify->Extract FinalOrg Final Organic Phase (Pure Product) Extract->FinalOrg Dry & Evaporate WasteAq Waste Aqueous Extract->WasteAq Discard

Figure 2: Acid-Base extraction workflow to isolate the amine product from neutral impurities (unreacted bromide) and remove excess starting amine (if volatile).[1][2]

Table 1: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of BromideEnsure solvents are anhydrous. Avoid hydroxide bases; use Carbonates or DIPEA.
Over-Alkylation Primary Amine too nucleophilicIncrease equivalents of amine (to 5-10x) or use a protecting group strategy (e.g., reductive amination with the aldehyde instead).[1]
Incomplete Reaction Steric hindranceSwitch solvent to DMF and heat to 60°C. Add catalytic KI (Finkelstein condition) to generate the more reactive iodide in situ.
Lachrymatory Effect Vapor releaseHandle exclusively in a fume hood. Quench glassware with dilute ammonia before removing from hood.

Part 4: Safety & Handling (Lachrymator)

Hazard Warning: this compound is a benzylic bromide .[1] These compounds are potent lachrymators (tear gas agents) and skin irritants.

  • Engineering Controls: Always handle in a functioning chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Spill Management: Do not wipe up with paper towels (increases surface area and evaporation). Neutralize spills with a solution of dilute ammonia or 5% sodium thiosulfate to degrade the alkyl bromide before cleaning.

  • Waste: Quench reaction mixtures with amine or aqueous base before disposal to destroy unreacted bromide.

References

  • PubChem Compound Summary. "2-Bromo-5-chloro-1,3-dimethylbenzene."[1] National Center for Biotechnology Information. Accessed via .[1]

  • Sigma-Aldrich Safety Data Sheet. "Benzyl bromide derivatives handling and safety." Merck KGaA. Accessed via .[1]

  • Menzel, K., et al. "Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes."[1] Synlett, 2006, 1948-1952. (Demonstrates the stability and reactivity patterns of the chloro-xylene core). Accessed via .[1]

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57, 7785-7811. (General review of N-alkylation methodologies).

Sources

Application Note: Precision Polymer Functionalization using 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

[1]

Abstract & Technical Utility

This compound (5-BMCD) is a heterofunctional building block offering a unique reactivity profile for polymer chemistry.[1] Unlike simple benzyl halides, 5-BMCD possesses a reactive alkyl bromide "anchor" and a latent aryl chloride "handle," shielded by ortho-methyl groups.[1]

This dual-functionality allows researchers to:

  • Graft the molecule onto nucleophilic polymers (amines, thiols, hydroxyls) via the bromomethyl group under mild conditions.

  • Retain the aryl chloride moiety for subsequent orthogonal transformations (e.g., Palladium-catalyzed cross-coupling) or as a stable hydrophobic spacer.[1]

  • Modulate the physicochemical properties of the polymer matrix via the lipophilic dimethyl-substituted aromatic ring.

Chemical Basis & Reactivity Profile[1]

Structural Analysis

The molecule features two distinct electrophilic sites:

  • Primary Site (High Reactivity): The Bromomethyl (-CH₂Br) group at position 5.[1] It undergoes rapid

    
     substitution with nucleophiles.[1] The meta-positioning of the methyl groups minimizes steric hindrance at this site, ensuring high grafting efficiency.
    
  • Secondary Site (Latent Reactivity): The Aryl Chloride (-Cl) at position 2.[1] This site is electronically deactivated and sterically hindered by the ortho-methyl groups (positions 1 and 3).[1] It remains inert during the initial grafting, preventing cross-linking or side reactions, but can be activated later using specialized catalysts (e.g., Buchwald-Hartwig or Suzuki conditions).

Mechanism of Action

The functionalization proceeds via a nucleophilic substitution pathway.[2] When reacting with an amine-functionalized polymer (Polymer-NH₂), the lone pair of the nitrogen attacks the methylene carbon of the benzyl bromide, displacing the bromide ion.

DOT Diagram: Mechanistic Pathway

GPolymerPolymer-NH2(Nucleophile)TSTransition State[SN2 Attack]Polymer->TSAttack on -CH2BrReagent5-BMCD(Electrophile)Reagent->TSProductFunctionalized Polymer(Polymer-NH-CH2-Ar-Cl)TS->ProductBond FormationByproductHBr Salt(Scavenged by Base)TS->ByproductLeaving Group

Caption: Figure 1.

Experimental Protocols

Protocol A: Functionalization of Amine-Terminated Resins (e.g., Aminomethyl Polystyrene)

Objective: To install the 2-chloro-1,3-dimethylbenzyl linker onto a solid support.[1]

Materials
  • Polymer: Aminomethyl Polystyrene resin (loading ~1.0 mmol/g).[1]

  • Reagent: this compound (1.5 – 2.0 equivalents relative to resin loading).[1]

  • Base: Diisopropylethylamine (DIPEA) (2.5 equivalents).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).[1]

  • Wash Solvents: DCM, Methanol (MeOH), DMF.

Step-by-Step Methodology
  • Resin Swelling:

    • Weigh 1.0 g of resin into a fritted polypropylene reaction vessel.

    • Add 10 mL of DCM and shake gently for 30 minutes to solvate the polymer matrix.

    • Drain the solvent.[3]

  • Reagent Preparation:

    • In a separate vial, dissolve 5-BMCD (1.5 mmol, ~350 mg) in 5 mL of DCM/DMF (1:1 v/v).

    • Add DIPEA (2.5 mmol, ~435 µL) to the reagent solution.

  • Coupling Reaction:

    • Add the reagent/base solution to the swollen resin.[4]

    • Agitate (shake or rotate) at Room Temperature (20-25°C) for 4–6 hours.

    • Note: Do not use magnetic stirring bars with beads as they grind the resin.

  • Washing & Purification:

    • Drain the reaction solution.

    • Wash the resin sequentially to remove excess reagent and HBr salts:

      • 3 x 10 mL DMF (2 min each)

      • 3 x 10 mL DCM (2 min each)

      • 3 x 10 mL MeOH (2 min each)

      • 3 x 10 mL Diethyl Ether (optional, for fast drying)

  • Drying:

    • Dry the resin under high vacuum for 12 hours.

Protocol B: Functionalization of PEG-Hydroxyl Groups (Solution Phase)

Objective: To cap PEG chains with the chloro-dimethylbenzyl group.[1]

Materials
  • Polymer: mPEG-OH (Molecular Weight ~2000 Da).[1]

  • Reagent: 5-BMCD (2.0 equivalents).[1]

  • Base: Sodium Hydride (NaH) (60% dispersion in oil, 2.5 equivalents).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Step-by-Step Methodology
  • Activation:

    • Dissolve mPEG-OH (1 mmol) in anhydrous THF (20 mL) under Nitrogen/Argon atmosphere.

    • Cool to 0°C in an ice bath.[1]

    • Carefully add NaH (2.5 mmol).[1] Stir for 30 minutes to generate the alkoxide (gas evolution will occur).

  • Alkylation:

    • Dissolve 5-BMCD (2 mmol) in 5 mL THF.

    • Add dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to Room Temperature and stir overnight (12-16 hours).

  • Quenching & Workup:

    • Quench excess NaH with a few drops of Methanol.[1]

    • Concentrate the solution using a rotary evaporator.

    • Precipitate the polymer by pouring the concentrate into cold Diethyl Ether (100 mL).

    • Filter the white solid and dry under vacuum.

Characterization & Validation

To ensure the protocol was successful, use the following validation hierarchy.

MethodObservationInterpretation
Kaiser Test (Ninhydrin) Negative (Colorless/Yellow) Indicates complete consumption of primary amines (Protocol A).[1] If blue, reaction is incomplete.
Beilstein Test Positive (Green Flame) Qualitative confirmation of Halogen (Cl/Br) presence on the polymer.[1]
FT-IR Spectroscopy New Peak ~1050-1100 cm⁻¹ Aryl-Cl fingerprint (often obscured but look for changes).[1]
Elemental Analysis Cl present, Br absent Confirming the substitution of Br and retention of Cl. (Theoretical Cl% should match loading).
¹H NMR (for PEG) Shift of benzylic protons The -CH₂- attached to the polymer will shift upfield relative to the starting -CH₂Br (~4.4 ppm).[1]

DOT Diagram: Validation Workflow

Validationcluster_testsAnalytical BatterySampleFunctionalized PolymerTest1Kaiser Test(Colorimetric)Sample->Test1Test2Elemental Analysis(Cl vs Br Content)Sample->Test2Test3FT-IR / NMRSample->Test3DecisionPass Criteria?Test1->DecisionTest2->DecisionTest3->DecisionSuccessRelease for Application(Linker Ready)Decision->SuccessYesFailReprocess(Check Stoichiometry)Decision->FailNo

Caption: Figure 2. Quality Control workflow for validating polymer functionalization.

Troubleshooting & Optimization

  • Incomplete Reaction (Positive Kaiser Test):

    • Cause: Steric hindrance from the polymer matrix or insufficient swelling.

    • Solution: Switch solvent to pure DMF or NMP to improve resin swelling.[1] Increase temperature to 40°C (do not exceed 60°C to avoid side reactions). Repeat the coupling step (double coupling).

  • Cross-linking:

    • Cause: Reaction of the Aryl-Cl site (unlikely under mild conditions) or impurities.[1]

    • Solution: Ensure the reaction temperature stays below 50°C. Use high-purity 5-BMCD.

  • Precipitation (Protocol B):

    • Cause: Polymer solubility changes after functionalization.[1][5]

    • Solution: If the product oils out in ether, try precipitating in cold isopropanol.

Safety & Handling

  • Lachrymator: Benzyl bromides are potent lachrymators (tear gas agents).[1] Always handle 5-BMCD in a functioning fume hood.

  • Corrosive: The reaction generates HBr (neutralized by base).[1] Wear acid-resistant gloves (Nitrile/Neoprene).[1]

  • Waste: Dispose of halogenated organic waste in designated containers.

References

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • PubChem. (2025).[1] Compound Summary: 2-Bromo-5-chloro-1,3-dimethylbenzene (CID 5324738).[1] National Library of Medicine. [Link]

  • Gauthier, M. A., & Gibson, M. I. (2010). Functional Polymers for Biomedical Applications. Chemical Society Reviews.[1] (General reference for polymer grafting protocols).

Troubleshooting & Optimization

preventing hydrolysis of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene during storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers handling 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene (CAS: 202925-07-3). This compound is a critical benzylic bromide intermediate, widely used in the synthesis of Angiotensin II receptor antagonists (Sartans).

Subject: Preventing Hydrolysis of this compound Ticket ID: KB-202925-STR Status: Open / Actionable[1]

The Core Issue: Why Does It Degrade?

User Question: "I stored the compound in a standard glass vial, but after two weeks, the melting point dropped, and it smells acrid. What happened?"

Technical Analysis: You are experiencing benzylic hydrolysis , likely accelerated by autocatalysis .[1]

Unlike aryl bromides (where the bromine is attached directly to the ring), this compound is a benzylic bromide . The carbon-bromine (C-Br) bond is inherently weaker due to the stability of the resulting benzylic carbocation or the transition state.

The Mechanism of Failure

When exposed to ambient humidity, water acts as a nucleophile. The reaction produces two things:

  • The Impurity: 4-Chloro-3,5-dimethylbenzyl alcohol (The hydrolyzed product).[1]

  • The Catalyst: Hydrogen Bromide (HBr).

Critical Warning: The generation of HBr is the most dangerous part of this cycle. HBr is acidic and hygroscopic; it pulls more moisture from the air, creating a feedback loop that accelerates degradation. The "acrid smell" you detected is HBr gas escaping.

Visualization: The Hydrolysis Pathway

The following diagram illustrates the structural transformation and the autocatalytic danger zone.

HydrolysisPathway Substrate 5-(Bromomethyl)-2-chloro- 1,3-dimethylbenzene Transition Transition State (Sₙ1 / Sₙ2) Substrate->Transition Activation Moisture Ambient Moisture (H₂O) Moisture->Transition Nucleophilic Attack Alcohol Impurity: Benzyl Alcohol Deriv. Transition->Alcohol Degradation HBr Byproduct: HBr (Acid) Transition->HBr Release HBr->Moisture Hygroscopic Pull (Accelerates)

Figure 1: The degradation pathway showing the autocatalytic feedback loop caused by HBr generation.[1]

Storage Protocols: The "Zero-Moisture" Standard

User Question: "What are the exact conditions required to stop this process?"

The Protocol: To prevent hydrolysis, you must break the "Triangle of Degradation": Moisture, Heat, and Acid.

Comparative Storage Matrix
Parameter❌ Hazardous Practice (Avoid)✅ Standard Practice (Acceptable)🌟 Gold Standard (Recommended)
Temperature Room Temp (20-25°C)Refrigerated (2-8°C)Deep Freeze (-20°C)
Atmosphere Ambient AirNitrogen Flush (Headspace)Argon Glovebox / Schlenk Line
Container Polyethylene bags / Loose capsTaped Glass VialsTeflon-lined Screw Cap + Parafilm
Desiccant NoneSilica Gel in Secondary JarP₂O₅ or Activated Sieves in Desiccator
Step-by-Step Storage Workflow
  • Primary Containment: Use an amber glass vial with a Teflon (PTFE) lined cap . The Teflon liner prevents the benzylic bromide (and trace HBr) from corroding the cap seal.

  • Inert Gas Purge: Before closing, flush the headspace with dry Nitrogen or Argon for 15-30 seconds. Argon is heavier than air and provides a better "blanket."

  • Secondary Containment: Place the sealed vial inside a larger jar or desiccator containing activated silica gel or Drierite .

  • Thermal Control: Store at < 4°C . Cold temperatures significantly reduce the kinetic rate of hydrolysis.

Troubleshooting & Recovery (FAQs)

User Question: "I think my batch is partially degraded. How do I confirm and fix it?"

Diagnostic Flowchart

Follow this logic to assess material integrity before use in critical experiments.

DecisionTree Start Inspect Material Visual Visual Check: Caking or Liquid? Start->Visual Smell Olfactory Check: Acrid/Acidic Smell? Visual->Smell No Change Discard DISCARD / REWORK (High HBr Risk) Visual->Discard Liquefied/Yellowed TLC Run TLC (Hexane/EtOAc) Smell->TLC Neutral Odor Recryst RECRYSTALLIZE (See Protocol) Smell->Recryst Slight Acid Smell Use PROCEED (Safe to Use) TLC->Use Single Spot TLC->Recryst New Polar Spot (Rf < 0.3)

Figure 2: Decision matrix for assessing compound integrity.

Recovery Protocol: Recrystallization

If TLC shows the alcohol impurity (lower Rf value than the bromide in non-polar solvents), you can purify the compound. The alcohol is significantly more polar than the benzylic bromide.

Solvent System: Heptane (Preferred) or Hexanes.[1] Why? The benzylic bromide is soluble in hot heptane but crystallizes out upon cooling. The alcohol impurity is often less soluble in non-polar hydrocarbons or will remain in the mother liquor due to its different solubility profile.

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in a flask. Add Heptane (approx. 5-10 mL per gram).[1]

  • Heating: Heat to reflux (approx. 98°C) until the solid dissolves. Note: If a small oily residue remains, this may be the polymerized alcohol impurity; decant the hot clear liquid away from it.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

  • Filtration: Filter the white crystals rapidly using a chilled Buchner funnel.

  • Drying: Dry under vacuum at room temperature (Do not heat excessively, as this can re-trigger degradation if moisture is present).

References & Authority

The protocols above are derived from standard organic synthesis handling procedures for lability class 3 compounds (moisture sensitive).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5324738, 2-Bromo-5-chloro-1,3-dimethylbenzene. Retrieved from [Link][1]

  • Google Patents. (2022).[1] Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis (CN113773194A).[1][2] (Demonstrates hydrolysis pathways of related intermediates). Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

recrystallization solvents for 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

Case ID: REC-BnBr-052 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Chemical Profile & Solubility Logic

Before initiating purification, it is critical to understand the physicochemical behavior of This compound . This compound belongs to the class of benzyl bromides .[1]

  • Structural Analysis: The molecule possesses a plane of symmetry (passing through the Cl and the bromomethyl group), which typically enhances crystallinity and melting point compared to asymmetric isomers.

  • Reactivity Warning (The "Hidden" Danger): Benzyl bromides are powerful alkylating agents.

    • Hydrolysis: Reacts with moisture to form the corresponding benzyl alcohol and HBr.

    • Solvolysis: Reacts with nucleophilic solvents (methanol, ethanol) to form ethers, especially at reflux temperatures.

  • Lachrymator: This compound is a potent tear gas agent. All handling must occur in a functioning fume hood.

Solvent Selection Matrix

The following table categorizes solvents based on thermodynamic affinity and chemical stability.

Solvent SystemClassificationSuitabilityTechnical Notes
Heptane (or Methylcyclohexane) Primary Recommendation ⭐⭐⭐⭐⭐High temperature coefficient. Chemically inert toward the alkyl bromide. High boiling point (98°C) allows for good dissolution range.
Ethyl Acetate / Heptane Binary System ⭐⭐⭐⭐Excellent for "oiling out" issues. Dissolve in min. hot EtOAc, then add hot Heptane until turbid.
Dichloromethane (DCM) / Hexane Alternative ⭐⭐⭐Good for layering/vapor diffusion if thermal recrystallization fails. DCM is a very strong solvent; use sparingly.
Ethanol / Methanol RESTRICTED ⚠️High Risk. Alcohols can displace the bromide (solvolysis) to form an ethyl/methyl ether impurity during reflux [1]. Only use if absolutely necessary and keep contact time short.
Acetone Avoid Can undergo alpha-alkylation or condensation reactions under certain conditions.
Water Prohibited Will cause rapid hydrolysis to the alcohol and release corrosive HBr gas.
Decision Logic: Solvent Selection

Use the following logic flow to determine the optimal solvent system for your specific batch purity and quantity.

SolventSelection Start Start: Crude Solid SolubilityTest Solubility Test (100mg) Start->SolubilityTest HeptaneTest Dissolves in Hot Heptane? SolubilityTest->HeptaneTest SingleSolvent Use Single Solvent: Heptane or Methylcyclohexane HeptaneTest->SingleSolvent Yes BinaryTest Dissolves in Hot EtOAc? HeptaneTest->BinaryTest No OilingOut Risk: Product Oils Out? SingleSolvent->OilingOut BinarySystem Use Binary System: EtOAc (Solvent) + Heptane (Anti-solvent) BinaryTest->BinarySystem Yes BinarySystem->OilingOut Remedy Remedy: Seed Crystal @ 40°C or Slow Cool OilingOut->Remedy Yes

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate decision points; Green nodes are recommended protocols.

Detailed Protocol: The "Gold Standard" Method

This protocol uses the Ethyl Acetate/Heptane binary system, which offers the highest control over crystallization kinetics for benzyl bromides.

Prerequisites:

  • Glassware: 2-neck Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar.

  • Safety: Full PPE, Fume Hood (Lachrymator hazard).

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid in the RBF with a stir bar.

    • Add Ethyl Acetate (EtOAc) dropwise while heating the bath to 60°C.

    • Critical: Add only enough EtOAc to just dissolve the solid. If the solution is dark/colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite [2].

  • The Anti-Solvent Addition:

    • Maintain the solution at a gentle reflux.

    • Slowly add Heptane (pre-warmed to 60°C) down the condenser.

    • Stop point: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.

  • Re-clarification:

    • Add 2-3 drops of EtOAc to clear the solution back to transparency.

  • Controlled Cooling (Crucial for Purity):

    • Remove the flask from the heat source. Place it on a cork ring.

    • Seed: If you have pure crystals, add a "seed" crystal when the temperature hits ~45°C.

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Troubleshooting: If oil droplets form, reheat to dissolve and stir vigorously while cooling to induce nucleation.

  • Harvest:

    • Cool in an ice bath (0°C) for 30 minutes.

    • Filter using a Buchner funnel.

    • Wash: Wash the cake with cold Heptane (0°C). Do not wash with EtOAc , as it will dissolve your product.

Troubleshooting & FAQs
Q1: My product is turning pink/red during recrystallization. Why?

A: This indicates decomposition. Benzyl bromides release HBr (hydrobromic acid) when they degrade or hydrolyze. The HBr oxidizes to Bromine (


), which is red/brown.
  • Fix: Ensure your solvents are dry (anhydrous). If the color persists, wash the dissolved organic layer with 5% Sodium Bisulfite (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) before attempting recrystallization again to neutralize acid/bromine [3].
Q2: The product "oiled out" (formed a liquid layer) instead of crystallizing.

A: This happens when the melting point of the solid is lower than the boiling point of the solvent mixture, or the solution is too concentrated.

  • Fix: Reheat the mixture until the oil dissolves. Add a small amount of the "good" solvent (EtOAc). Let it cool very slowly with vigorous stirring. Scratch the glass side with a spatula to induce nucleation.

Q3: Can I use Ethanol? It dissolves my compound well.

A: Not recommended. As noted in the matrix, benzyl bromides undergo solvolysis in ethanol, converting your bromide into an ethyl ether (e.g., 5-(ethoxymethyl)-2-chloro-1,3-dimethylbenzene). This reaction is accelerated by heat [1].[2]

Q4: How do I clean the glassware? It smells strongly.

A: The lachrymatory nature makes cleanup difficult.

  • Protocol: Rinse all glassware with a dilute solution of ammonia or alcoholic KOH in the fume hood. This chemically decomposes the benzyl bromide into less volatile amines or ethers before the glassware is removed from the hood.

Workflow Diagram

RecrystallizationWorkflow Step1 1. Dissolve (Min. Hot Solvent) Step2 2. Hot Filter (Remove Insolubles) Step1->Step2 Step3 3. Nucleation (Seed @ 40-50°C) Step2->Step3 Step4 4. Crystallization (Slow Cool to RT -> 0°C) Step3->Step4 Step5 5. Filtration (Wash w/ Cold Anti-solvent) Step4->Step5

Figure 2: Standard Recrystallization Workflow. Step 3 is critical for preventing oiling out.

References
  • Kevill, D. N., & D'Souza, M. J. (1992). Solvolysis of benzyl bromides in ethanol and methanol systems. Journal of Physical Organic Chemistry. (Demonstrates risk of ether formation in alcoholic solvents).

  • MIT Digital Lab Techniques Manual. (2024). Recrystallization Techniques.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for purification of alkyl halides and removal of bromine impurities).
  • PubChem. (2024). 2-Bromo-5-chloro-1,3-dimethylbenzene Compound Summary. (Structural analog data for safety and solubility estimation).

Sources

minimizing side reactions when using 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides technical support for researchers working with 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene . This reagent is a highly reactive benzylic bromide, primarily used as an electrophile in alkylation reactions (e.g.,


-alkylation of imidazoles/tetrazoles in sartan synthesis) or Suzuki coupling precursors.

Its high reactivity makes it prone to specific side reactions—primarily hydrolysis , oxidation , and dimerization —which can significantly degrade yield and purity.

Topic: Minimizing Side Reactions & Process Optimization

Part 1: Molecule Profile & Reactivity

  • Chemical Name: this compound

  • Functional Class: Benzylic Bromide (Electrophile)

  • Key Reactivity:

    
     substitution (primary), 
    
    
    
    (secondary).
  • Primary Application: Alkylating agent for heterocycles (imidazoles, tetrazoles) or synthesis of biphenyl intermediates.

Critical Reactivity Map

The following diagram illustrates the primary degradation pathways you must prevent during storage and reaction.

G Start 5-(Bromomethyl)- 2-chloro-1,3-dimethylbenzene Product Desired Alkylated Product Start->Product Nucleophile (Nu-) Controlled Base/Solvent Impurity_Alc Impurity A: Benzyl Alcohol (Hydrolysis) Start->Impurity_Alc H2O / Moisture (Atmospheric or Solvent) Impurity_Ald Impurity B: Benzaldehyde (Oxidation) Start->Impurity_Ald DMSO (Kornblum) High Temp Impurity_Dim Impurity C: Bibenzyl Dimer (Wurtz Coupling) Start->Impurity_Dim Metals (Zn, Mg) Reducing Conditions Impurity_Bis Impurity D: Bis-Alkylated Species (Regio-error) Start->Impurity_Bis Excess Reagent Strong Base

Figure 1: Degradation and reaction pathways.[1] Red paths indicate irreversible degradation; yellow paths indicate process-control issues.

Part 2: Troubleshooting Guides

Module 1: Storage & Handling (Preventing Hydrolysis)

Issue: The material turns from an off-white solid/liquid to a sticky gum or shows a new spot on TLC (


 ~0.2-0.3 lower than starting material).
Diagnosis:  Hydrolysis has occurred, converting the bromomethyl group to a hydroxymethyl group (Benzyl alcohol).
ParameterRecommendationScientific Rationale
Storage Atmosphere Argon or Nitrogen Benzylic bromides are hygroscopic. Moisture in air triggers autocatalytic hydrolysis (HBr byproduct catalyzes further degradation).
Temperature 2–8°C (Refrigerated) Lowers the kinetic rate of spontaneous hydrolysis and dimerization.
Desiccant P₂O₅ or Silica Gel Store the vial inside a secondary jar containing desiccant.
Re-purification Recrystallization If degraded, recrystallize from dry hexanes/heptane. Avoid column chromatography if possible (silica acidity can degrade it further).
Module 2: Reaction Optimization (Minimizing Side Reactions)
Scenario A: The "DMSO" Problem (Oxidation)

Symptom: You observe a new peak in HPLC/NMR corresponding to the aldehyde (loss of -CH2Br, gain of -CHO). Cause: Using DMSO as a solvent at elevated temperatures (>50°C) or long reaction times. Mechanism: Kornblum Oxidation. DMSO acts as an oxidant towards benzylic halides.

  • Solution:

    • Switch Solvent: Use DMF , NMP , or Acetonitrile .

    • If DMSO is required: Keep reaction temperature < 25°C and minimize reaction time. Quench immediately upon completion.

Scenario B: Dimerization (Wurtz-Type Coupling)

Symptom: Formation of a high molecular weight impurity (approx. 2x mass). Cause: Presence of reducing metals (Zn, Mg) or highly concentrated conditions with strong bases. Mechanism: Reductive homocoupling (


).
  • Solution:

    • Dilution: Run the reaction at lower concentrations (0.1 M – 0.2 M).

    • Order of Addition: Add the bromide slowly to the nucleophile/base mixture, rather than dumping it all in at once. This keeps the instantaneous concentration of the bromide low relative to the nucleophile.

Scenario C: Regioselectivity & Bis-Alkylation

Symptom: Multiple product spots when alkylating imidazoles/tetrazoles. Cause: The nucleophile has multiple reactive sites (e.g., N1 vs. N3 on imidazole) or the product is reacting again.

  • Solution:

    • Stoichiometry: Use a slight excess of the nucleophile (1.1 equiv), not the bromide.

    • Base Choice:

      • For Kinetic Control: Use NaH in THF/DMF at 0°C (fast, irreversible deprotonation).

      • For Thermodynamic Control: Use K₂CO₃ in Acetone/DMF (slower, allows equilibration).

    • Steric Control: The 2-chloro and 1,3-dimethyl groups on your reagent provide steric bulk. This usually favors alkylation at the least hindered nitrogen of your nucleophile.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use alcohols (Methanol/Ethanol) as solvents? A: No. Benzylic bromides react rapidly with alcohols to form benzyl ethers (solvolysis). Use aprotic solvents like THF, DMF, Acetonitrile, or Toluene.

Q2: The reaction mixture turned black. What happened? A: This often indicates decomposition via elimination or polymerization, likely caused by high temperatures or an overly strong base (like hydroxide) acting on the benzylic system. Switch to a milder base like Cesium Carbonate (


)  or Potassium Carbonate (

)
.

Q3: How do I remove the unreacted bromide during workup? A: Do not try to distill it (high boiling point/thermal instability). React the crude mixture with a small amount of a scavenger amine (e.g., morpholine) for 30 mins, which converts the excess bromide into a water-soluble ammonium salt, easily removed during the aqueous wash.

Q4: Is this reagent lachrymatory? A: Yes, highly. Like benzyl bromide, this substituted derivative is a potent lachrymator (tear gas). Always handle in a functioning fume hood and use double nitrile gloves.

Part 4: Standard Operating Procedure (SOP) for Alkylation

Objective: Alkylation of an imidazole derivative with this compound while minimizing hydrolysis and oxidation.

  • Preparation:

    • Flame-dry all glassware.

    • Purge solvent (DMF or Acetonitrile) with Nitrogen/Argon for 15 mins to remove dissolved oxygen and moisture.

  • Deprotonation:

    • Dissolve the Nucleophile (1.0 equiv) in the solvent.

    • Add Base (e.g.,

      
      , 2.0 equiv). Stir at RT for 30 mins.
      
  • Addition:

    • Cool the mixture to 0°C .

    • Dissolve This compound (1.05 equiv) in a minimal amount of solvent.

    • Crucial Step: Add the bromide solution dropwise over 10–20 minutes.

  • Reaction:

    • Allow to warm to Room Temperature (20–25°C).

    • Monitor by TLC/HPLC every hour. Do not heat unless conversion stalls.

  • Quench:

    • Once complete, pour into ice-water. Extract with Ethyl Acetate.

    • Wash organic layer with water (x3) to remove DMF/DMSO.

References

  • Kornblum Oxidation Mechanism

    • Title: Oxid
    • Source: Manipal Academy of Higher Educ
    • URL:[Link]

  • Hydrolysis Kinetics

    • Title: Kinetics of Hydrolysis of Benzylic Chlorides and Bromides.
    • Source: NISCPR (National Institute of Science Communic
    • URL:[Link]

  • Dimerization Risks

    • Title: Reductive dimerization of benzylic halides.[2]

    • Source: Kobe University / ScienceDirect.
    • URL:[Link]

  • Reaction with DMF

    • Title: Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organoc
    • Source: ACS Public
    • URL:[Link]

Sources

troubleshooting low reactivity of sterically hindered benzyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of Sterically Hindered Benzyl Bromides Ticket ID: #BENZ-26-STERIC Status: Open Agent: Senior Application Scientist

Diagnostic Triage: Identify Your Failure Mode

Before modifying your reaction parameters, use this decision tree to identify the specific mechanistic bottleneck. Sterically hindered benzyl bromides (e.g., 2,6-disubstituted) do not behave like standard alkyl halides; they often exist in a "reactivity dead zone" where neither classical


 nor 

is favorable without modification.

DiagnosticTree Start START: Low Yield / No Reaction CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckProduct Major Byproduct Identified? CheckSM->CheckProduct Yes (SM Gone) Sol_Steric ISSUE: Steric Blockade (SN2 Impossible) FIX: Switch to Ag-Promoted (Protocol A) CheckSM->Sol_Steric No (SM Remains) Sol_Elim ISSUE: E2 Elimination (Base too strong) FIX: Switch Base/Solvent (Protocol C) CheckProduct->Sol_Elim Styrene/Alkene Found Sol_Decomp ISSUE: Polymerization/Degradation FIX: Lower Temp + Radical Scavenger CheckProduct->Sol_Decomp Tarry/Complex Mixture Sol_PTC ISSUE: Phase/Solubility Mismatch FIX: Add Phase Transfer Catalyst (Protocol B) CheckProduct->Sol_PTC SM recovered in workup (Heterogeneous mix)

Figure 1: Diagnostic flow for identifying the root cause of failure in hindered benzyl bromide substitutions.

Knowledge Base: The "Steric Wall" Mechanism

To solve this, you must understand why standard conditions fail.

The Problem: The Dead End

In a standard benzyl bromide (e.g., benzyl bromide), the nucleophile attacks the


 orbital from the backside. In 2,6-disubstituted systems  (e.g., 2,6-dichlorobenzyl bromide), the ortho substituents physically block this trajectory.
  • Result:

    
    . No amount of heating will force an 
    
    
    
    reaction without causing decomposition.
The Solution: Forced Ionization ( -like)

Since back-side attack is blocked, you must proceed via a carbocation intermediate (or a loose ion pair). However, primary/secondary benzyl carbocations are often not stable enough to form spontaneously at a useful rate in standard organic solvents.

  • The Fix: You must pull the leaving group off rather than waiting for it to leave or pushing it off. This is achieved using Silver (Ag) salts or Phase Transfer Catalysis (PTC) .

Protocol Patching: Validated Solutions

Protocol A: Silver-Promoted Substitution (The "Silver Bullet")

Best for: Substrates with severe steric hindrance (2,6-disubstituted) that show 0% conversion under standard Williamson conditions. Mechanism: Silver(I) has an extremely high affinity for Bromide (


 of AgBr is 

). The Ag ion coordinates to the Br, weakening the C-Br bond and forcing the formation of a carbocation-like transition state, effectively bypassing the steric block.

Step-by-Step Guide:

  • Stoichiometry: Use 1.1 – 1.5 equivalents of Silver Carbonate (

    
    )  or Silver Oxide (
    
    
    
    )
    .
    • Note:

      
       acts as both the halogen scavenger and the mild base.
      
  • Solvent: Anhydrous Toluene or DCM (Non-polar solvents often work better here to precipitate AgBr, though Acetone/MeCN can be used for solubility).

  • Procedure:

    • Dissolve nucleophile (alcohol/amine) and Benzyl Bromide (1.0 eq) in solvent.

    • Add Ag salt in one portion. Protect from light (wrap flask in foil).

    • Stir at RT to

      
      .
      
    • Endpoint: Appearance of a heavy, grey/yellow precipitate (AgBr).

  • Workup: Filter through a Celite pad to remove silver salts.

Data Comparison: Base vs. Silver

Reagent System Mechanism Yield (2,6-Cl-BnBr) Risk Factor

|


 / Acetone | Classical 

| < 5% | No reaction | | NaH / THF | Strong Base

| 10-20% | Elimination (Styrene) | |

/ Toluene
| Ag-Assisted

| > 85% | High Cost |
Protocol B: Phase Transfer Catalysis (PTC)

Best for: Large scale reactions where Silver is too expensive, or when using inorganic nucleophiles (e.g., phenols, azides). Mechanism: The PTC (e.g., TBAB) transports the nucleophile into the organic phase as a "naked" ion (stripped of its hydration shell). While sterics are still an issue, the dramatically increased reactivity of the nucleophile can sometimes overcome the barrier.

Step-by-Step Guide:

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5-10 mol%).

  • System: Biphasic (DCM / 50% NaOH or Toluene / Solid KOH).

  • Procedure:

    • Mix organic phase (BnBr + Solvent) and aqueous/solid base.

    • Add Catalyst.[1][2][3]

    • Vigorous stirring is critical (creates high surface area for interface transfer).

    • Heat to reflux if necessary.

Protocol C: The Finkelstein Swap (Iodide Exchange)

Best for: Moderately hindered systems (e.g., 2-substituted) or as an additive to Protocol B. Mechanism: Iodide is a better nucleophile and a better leaving group than Bromide. Converting R-Br


 R-I in situ can accelerate the reaction.

Step-by-Step Guide:

  • Add 10-20 mol% Sodium Iodide (NaI) to your reaction mixture.

  • Solvent must be compatible (Acetone or MEK are classic, but Toluene/PTC works).

  • Warning: For 2,6-disubstituted systems, this is often insufficient on its own and should be combined with PTC.

Visualizing the Solution Pathway

The following diagram illustrates why the Silver-Promoted pathway succeeds where the Classical pathway fails.

MechanismComparison cluster_Fail Classical SN2 (Failed) cluster_Success Ag-Promoted (Success) Nuc Nucleophile Substrate 2,6-Disubst. Bn-Br Nuc->Substrate Attack Block STERIC BLOCK (No Reaction) Substrate->Block Blocked Ag Ag2CO3 Substrate2 2,6-Disubst. Bn-Br Ag->Substrate2 Coordinates Br Complex Activated Complex [R-Br---Ag] Substrate2->Complex Precip AgBr (s) (Precipitates) Complex->Precip Irreversible Cation Carbocation Intermediate Complex->Cation Ionization Product Product (Ether/Amine) Cation->Product Nuc Attack

Figure 2: Mechanistic comparison: The Silver ion effectively "pulls" the leaving group, bypassing the steric requirement for a backside "push."

Frequently Asked Questions (FAQs)

Q: I see a new spot on TLC that isn't my product or starting material. What is it? A: If you are using a strong base (NaH, KOtBu), it is likely the styrene derivative resulting from E2 elimination.

  • Fix: Switch to a weaker base (

    
    , 
    
    
    
    ) or use the Silver Carbonate method (Protocol A), which is non-basic enough to minimize elimination.

Q: Can I use Silver Nitrate (


) instead of Carbonate? 
A:  Yes, but 

is acidic and non-basic. You will need to add a non-nucleophilic base (like 2,6-lutidine) to scavenge the proton released during the reaction. Without a base, the generated acid (

) may degrade your product.

Q: My reaction works but stops at 50% conversion. Why? A: This is often due to surface poisoning of the solid reagents. The AgBr precipitate can coat the surface of the unreacted


.
  • Fix: Use vigorous mechanical stirring or ultrasonication. Adding a phase transfer catalyst (Protocol B) can also help keep the surface active.

References

  • Reactivity of Benzylic Halides

    • Mechanism & Kinetics: "Nucleophilic Substitution of Benzylic Halides." Chemistry LibreTexts. (Detailed discussion on vs competition in benzylic systems).
  • Silver-Mediated Synthesis

    • Protocol Validation: "Silver Carbonate Mediated O-Alkylation."[4] Australian Journal of Chemistry, 2022.[5] (Demonstrates the utility of Ag salts in hindered/difficult alkylations).

  • Phase Transfer Catalysis

    • Application: "Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 1975.[1] (Foundational text on using PTC to overcome solubility/reactivity issues).

  • Steric Hindrance Data

    • Visualizing the Block: "Steric Hindrance to Rear-side Approach."[1][6] Chemistry LibreTexts. (Visual models confirming the inaccessibility of 2,6-disubstituted centers).

Sources

Technical Support Center: Safe Disposal of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the safe handling and disposal of halogenated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet vital chemical entities. Our goal is to provide you with not just procedural steps, but the underlying scientific principles to ensure safety and compliance in your laboratory.

Halogenated aromatic compounds, due to their inherent stability and potential toxicity, demand rigorous disposal protocols.[1][2] Improper disposal can lead to persistent environmental contamination and significant health risks. This resource will address common issues and questions, offering field-proven insights to navigate the complexities of their disposal.

Frequently Asked Questions (FAQs)

Here we address some of the most common queries and concerns that arise during the handling and disposal of halogenated aromatic compounds.

Q1: Why can't I dispose of small quantities of halogenated aromatic compounds down the drain?

A1: Halogenated aromatic compounds are often resistant to biodegradation and can be toxic to aquatic life.[3] Many are classified as persistent organic pollutants (POPs). Pouring them down the drain can lead to their accumulation in waterways and the broader environment, entering the food chain and posing a long-term risk.[4] Furthermore, many municipal water treatment facilities are not equipped to remove these types of compounds effectively.

Q2: What is the primary reason for segregating halogenated and non-halogenated organic waste?

A2: Segregation is crucial for both safety and cost-effectiveness. Halogenated wastes require specific, often more expensive, disposal methods like high-temperature incineration to ensure complete destruction and to manage the resulting acidic gases (e.g., HCl, HBr).[5][6][7][8] Mixing non-halogenated solvents with halogenated ones contaminates the entire volume, necessitating that all of it be treated as the more hazardous (and costly) halogenated waste.[9]

Q3: My compound is only lightly halogenated. Do the same stringent disposal rules apply?

A3: Yes. The presence of even a single halogen atom on an aromatic ring can significantly alter a compound's chemical properties, increasing its stability and potential toxicity.[10] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific lists of halogenated organic compounds that are regulated as hazardous waste, regardless of the degree of halogenation.[11][12] It is always best to err on the side of caution and treat any halogenated aromatic compound as hazardous waste.

Q4: I have a solid waste contaminated with a halogenated aromatic compound. How should I handle this?

A4: Solid waste, such as contaminated lab materials (gloves, paper towels, silica gel), must be collected in a designated, clearly labeled, and sealed hazardous waste container. The disposal method will depend on the nature of the solid and the concentration of the contaminant. Options may include incineration or specialized landfilling after stabilization. Never dispose of such materials in the regular trash.

Q5: Are there any "greener" or more environmentally friendly disposal methods for these compounds?

A5: Research into more sustainable disposal methods is ongoing. Bioremediation, which uses microorganisms to break down halogenated aromatics, shows promise as a low-cost and environmentally friendly approach.[1] These biological processes can be divided into upper, middle, and lower metabolic pathways that convert the toxic compounds into common cellular metabolites.[1][2] Other emerging technologies include photochemical degradation, which uses light to break down the compounds, and various chemical dehalogenation techniques.[13][14] However, the most common and widely accepted method for complete destruction remains high-temperature incineration.[5][6]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the disposal process.

Problem Potential Cause Solution
Uncertainty about whether a compound is regulated as hazardous waste. The compound is a novel or less common halogenated aromatic.Consult the Safety Data Sheet (SDS) for the compound, which should provide disposal guidance. If still unsure, contact your institution's Environmental Health and Safety (EHS) department. As a rule of thumb, treat all halogenated organic compounds as hazardous waste.[7][8]
The designated halogenated waste container is full. Improper planning or a high volume of waste generation.Never overfill a waste container. Obtain a new, properly labeled container from your EHS department. Plan for waste generation and ensure you have adequate and appropriate containers available before starting an experiment.
A spill of a halogenated aromatic compound has occurred. Accidental mishandling or container failure.Follow your laboratory's established spill response procedure immediately. This typically involves alerting others in the area, containing the spill with appropriate absorbent materials, and decontaminating the area while wearing appropriate Personal Protective Equipment (PPE). Report the spill to your supervisor and EHS department.
Crystallization or precipitation observed in the liquid halogenated waste container. Mixing of incompatible waste streams or temperature fluctuations.Avoid mixing different types of halogenated waste unless you are certain they are compatible. If precipitation occurs, do not attempt to redissolve the solid. Contact your EHS department for guidance on how to proceed, as this may indicate a potentially reactive situation.
The waste disposal company has rejected a container. Improper labeling, mixed waste, or an unapproved container.Ensure all waste containers are clearly and accurately labeled with the full chemical names of the contents.[15] Do not use abbreviations. Use only containers approved by your EHS department. If a container is rejected, work with your EHS department to identify and correct the issue.

Disposal Method Selection Workflow

The selection of an appropriate disposal method is a critical decision. The following diagram illustrates a general workflow for this process.

DisposalWorkflow A Identify Halogenated Aromatic Waste B Characterize Waste (Liquid, Solid, Concentration) A->B C Consult SDS and Institutional EHS Guidelines B->C D Segregate Halogenated from Non-Halogenated Waste C->D F Select Disposal Technology C->F E Package in Approved, Labeled Container D->E J Secure Temporary Storage E->J G High-Temperature Incineration (>1100°C for >1% Halogen Content) F->G Most Common & Effective H Chemical Dehalogenation F->H Specific Cases, e.g., PCBs I Bioremediation F->I Emerging, 'Green' Alternative K Arrange for Licensed Waste Disposal J->K

Caption: Decision workflow for selecting a safe disposal method.

Key Disposal Technologies at a Glance

Disposal Technology Principle Typical Applications Advantages Limitations
High-Temperature Incineration Thermal oxidation at temperatures typically above 982°C (1800°F) to break down compounds into CO2, water, and acid gases.[5] For wastes with over 1% halogenated organic substances, temperatures of at least 1100°C are required.[16]Broad-spectrum liquid and solid halogenated organic waste.High destruction and removal efficiency (>99.99%).[5]Can produce toxic byproducts like dioxins and furans if not properly controlled.[6][17] Requires sophisticated air pollution control systems.
Chemical Dehalogenation Chemical reactions to remove halogen atoms, rendering the molecule less toxic.[13] Methods include using reagents like metallic calcium or sodium in a suitable solvent.[13]Polychlorinated biphenyls (PCBs) and other highly chlorinated aromatics.Can be performed at or near ambient temperature and pressure.[13] High efficiency for specific compounds.[13][17]Reagent-specific and may not be suitable for all halogenated aromatics. Can be costly.
Bioremediation Use of microorganisms to metabolize halogenated aromatic compounds into less harmful substances.[1][18] This can occur under both aerobic and anaerobic conditions.[4]Contaminated soil and water.Environmentally friendly and potentially low-cost.[1][2]Can be a slow process.[13] Highly dependent on environmental conditions and the specific microbial strains.
Photochemical Degradation Use of light energy (e.g., UV radiation) to break chemical bonds and degrade the compounds.Dilute aqueous solutions of halogenated aromatics.Can be effective for certain compounds in water.[19]Limited to transparent media. Potential for incomplete degradation and formation of byproducts.

Experimental Protocol: Bench-Scale Chemical Dehalogenation (Conceptual)

This protocol outlines a conceptual procedure for the chemical dehalogenation of a model chlorinated aromatic compound. This is for informational purposes only and should be adapted and performed by qualified personnel in a controlled laboratory setting with all appropriate safety precautions.

Objective: To reduce the halogen content of a sample of 2,4-dichlorophenol using a chemical reductant.

Materials:

  • 2,4-dichlorophenol

  • Anhydrous isopropanol

  • Sodium borohydride (NaBH4)

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Nitrogen gas supply

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Appropriate glassware for workup and analysis (e.g., separatory funnel, GC-MS vials)

Procedure:

  • Inert Atmosphere: Assemble the reaction apparatus (flask and condenser) and purge with nitrogen gas for 15 minutes to create an inert atmosphere.

  • Reagent Preparation: In the nitrogen-purged flask, dissolve a known quantity of 2,4-dichlorophenol in anhydrous isopropanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Reductant Addition: Slowly add a molar excess of sodium borohydride to the stirred solution. An exothermic reaction may occur.

  • Reaction: Heat the mixture to a gentle reflux under a nitrogen atmosphere and maintain for a specified period (e.g., 4-6 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium borohydride by the slow addition of water.

  • Workup: Filter the mixture to remove the catalyst. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the product by GC-MS to confirm the dehalogenation and identify the resulting products (e.g., phenol).

  • Waste Disposal: All aqueous and organic waste from this procedure, as well as the filtered catalyst, must be collected and disposed of as hazardous waste according to institutional guidelines.

References

  • Thasiphol, M., et al. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-86. Available at: [Link]

  • Thasiphol, M., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed Central. Available at: [Link]

  • Conestoga-Rovers & Associates. (n.d.). CHEMICAL OXIDATION TREATMENT AND/OR DESTRUCTION OF POLYCHLORINATED BIPHENYL- (PCB-) CONTAMINATED SOIL.
  • Arora, P. K., & Sharma, A. (2006). Hydroxyquinol Pathway for Microbial Degradation of Halogenated Aromatic Compounds. Taylor & Francis Online. Available at: [Link]

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. PubMed. Available at: [Link]

  • Unknown Author. (n.d.). Microbial degradation of aromatic polycyclic nd halogenatd aromatic comp..pdf. SlideShare. Available at: [Link]

  • Dwivedi, A. H., & Pande, U. C. (2025). Photochemical Degradation of Halogenated Compounds: A Review. ResearchGate. Available at: [Link]

  • Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Available at: [Link]

  • Jing, R., Fusi, S., & Kjellerup, B. V. (2018). Remediation of Polychlorinated Biphenyls (PCBs) in Contaminated Soils and Sediment: State of Knowledge and Perspectives. Frontiers in Environmental Science. Available at: [Link]

  • Rahman, M. M., et al. (2025). Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. PMC. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS. Available at: [Link]

  • Knighton, K. C., et al. (2019). In situ treatment systems for remediation of polychlorinated biphenyl contaminated building materials. Google Patents.
  • Kumar, A., et al. (2020). Strategies for mitigation of polychlorinated biphenyls (PCBs): A review. International Journal of Chemical Studies. Available at: [Link]

  • Oak Ridge National Laboratory. (1996). ORNL demonstrates method to remove PCBs from environment. Available at: [Link]

  • Unknown Author. (2015). Microbial degradation of aromatic compounds — from one strategy to four. Semantic Scholar. Available at: [Link]

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Scirp.org. Available at: [Link]

  • Zero Waste Europe. (n.d.). Incineration. Available at: [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Al-attab, K. A., & Al-Zuhair, S. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]

  • Unknown Author. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • Unknown Author. (n.d.). Halogenated Aromatics: Fate and Microbial Degradation. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. University of Texas at Dallas. Available at: [Link]

  • eCFR. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Unknown Author. (n.d.). Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants. Available at: [Link]

  • Centers for Disease Control and Prevention. (2011). Polybrominated diphenyl ethers (PBDEs). Available at: [Link]

  • Unknown Author. (n.d.). Degradation of Haloaromatic Compounds. SciSpace. Available at: [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet - Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). Available at: [Link]

  • Espinoza-Him, J. C., et al. (n.d.). Management of waste containing polybrominated diphenyl ethers: A review. PMC. Available at: [Link]

  • Wang, L. C., et al. (2025). Distribution of polybrominated diphenyl ethers (PBDEs) and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in municipal solid waste incinerators. ResearchGate. Available at: [Link]

  • Chaudhry, G. R., & Chapalamadugu, S. (n.d.). Biodegradation of halogenated organic compounds. PubMed. Available at: [Link]

  • Parker, K. M., & Mitch, W. A. (n.d.). Photochemical degradation of halogenated estrogens under natural solar irradiance. Environmental Science: Processes & Impacts. Available at: [Link]

  • Dasu, K., et al. (2024). Photochemical Degradation of Some Halogenated Anesthetics in Air. MDPI. Available at: [Link]

  • Unknown Author. (2022). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]

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Validation & Comparative

Comparative Analysis of Mass Spectrometry Techniques for 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Selection and Interpretation

Executive Summary

The analysis of halogenated aromatic compounds like 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene presents unique challenges and opportunities in mass spectrometry. The presence of both bromine and chlorine provides a distinct isotopic signature that is invaluable for identification, yet the compound's reactivity and moderate polarity demand careful selection of ionization and analysis techniques. This guide provides a comparative overview of key mass spectrometry methodologies, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals. We will explore the strengths and weaknesses of Electron Ionization (EI) for structural elucidation versus softer, atmospheric pressure techniques like APCI and ESI for molecular weight confirmation. The guide also contrasts the performance of different mass analyzers, providing a logical framework for selecting the optimal platform to achieve specific analytical goals, from routine screening to high-resolution structural confirmation.

Introduction: The Analytical Challenge

This compound is a substituted xylene derivative containing two different halogen atoms. Its analysis is critical in contexts such as synthetic chemistry quality control, impurity profiling, and metabolite identification in drug development. The primary challenges in its mass spectrometric analysis are:

  • Thermal Lability: The benzylic bromide group can be susceptible to degradation, potentially complicating analysis by techniques requiring high temperatures.

  • Ionization Efficiency: As a moderately polar compound, it may not ionize efficiently by all methods.

  • Complex Isotopic Pattern: The presence of both chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) creates a characteristic but complex isotopic cluster for the molecular ion and any halogen-containing fragments.[1][2][3] Correctly interpreting this pattern is essential for unambiguous identification.[4]

This guide will systematically compare Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization against Liquid Chromatography-Mass Spectrometry (LC-MS) using Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI).

Comparison of Ionization Techniques

The choice of ionization method is the most critical parameter, dictating whether you primarily observe the intact molecular ion or a rich fragmentation pattern for structural analysis.

Electron Ionization (EI)

Coupled with Gas Chromatography (GC), EI is a classic and powerful technique for analyzing volatile and thermally stable compounds.[5][6]

Principle of Operation: In the EI source, high-energy electrons (typically 70 eV) bombard the analyte molecules in the gas phase. This high energy is sufficient to knock an electron out of the molecule, creating a radical cation (M⁺•).[7][8] The excess energy deposited in the ion causes extensive and reproducible fragmentation.[6][7][9]

Why It's Chosen: EI is the gold standard for structural elucidation. The fragmentation patterns are highly reproducible and can be compared against extensive spectral libraries (like NIST) for confident identification. For a novel compound like this compound, the fragments provide a roadmap to its structure.

Expected Results & Interpretation: The key to interpreting the EI spectrum is recognizing the characteristic isotopic patterns and predicting the most likely fragmentation pathways. The benzylic C-Br bond is the weakest and most likely to cleave first.

  • Molecular Ion (M⁺•): A complex cluster of peaks around m/z 232, 234, 236 will be observed. The relative intensities will depend on the combination of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. This peak may be weak due to the compound's propensity to fragment.[10][11]

  • Base Peak ([M-Br]⁺): The most likely base peak (the most intense peak in the spectrum) will be at m/z 153/155, corresponding to the loss of the bromine radical (•Br). This results in a stable benzylic carbocation. The 153/155 peaks will exhibit the ~3:1 intensity ratio characteristic of a single chlorine atom.[1][3]

  • Tropylium Ion: A peak at m/z 91 is highly probable, corresponding to the formation of the very stable tropylium ion (C₇H₇⁺), a common feature in the spectra of compounds with a benzyl group.[12]

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Scan from m/z 40 to 350.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is a softer ionization technique often used with LC-MS for compounds of low to medium polarity that are not easily ionized by ESI.[13][14][15] It is particularly well-suited for relatively non-polar aromatic compounds.[14]

Principle of Operation: The sample solution is sprayed through a heated nebulizer to create a fine aerosol. A high-voltage corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte molecules in a series of gas-phase reactions, typically forming a protonated molecule, [M+H]⁺.[13][16]

Why It's Chosen: APCI is ideal when the primary goal is to determine the molecular weight of the analyte with higher sensitivity and less fragmentation than EI.[17] It is compatible with standard LC flow rates and a wide range of solvents, including less polar ones.[16]

Expected Results & Interpretation: The APCI spectrum will be much simpler than the EI spectrum.

  • Protonated Molecule ([M+H]⁺): The most prominent signal will be the isotopic cluster for the protonated molecule at m/z 233, 235, 237. This provides clear confirmation of the molecular weight.

  • Minimal Fragmentation: While APCI is a "soft" technique, some in-source fragmentation can occur, potentially showing the [M-Br]⁺ ion at m/z 153/155, but it will be far less intense than in the EI spectrum.

Electrospray Ionization (ESI)

ESI is the most common LC-MS ionization technique but is best suited for polar and ionizable compounds.[15] For a neutral, moderately polar compound like this compound, its effectiveness can be limited.[18]

Principle of Operation: A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

Why It's Considered (and its limitations): ESI is a very soft ionization method, producing almost no fragmentation. However, for non-polar compounds, it often fails to produce a strong signal. Ionization might be enhanced by forming adducts with ions present in the mobile phase (e.g., [M+Na]⁺), but this is less reliable than the direct ionization seen with APCI.

Performance Comparison of Ionization Techniques
ParameterElectron Ionization (EI)Atmospheric Pressure Chemical Ionization (APCI)Electrospray Ionization (ESI)
Primary Ion Observed M⁺• (Radical Cation)[M+H]⁺ (Protonated Molecule)[M+Na]⁺ or [M+K]⁺ (Adduct Ions)
Fragmentation Extensive, highly reproducibleLow to moderate, tunableVery low, minimal fragmentation
Best For Structural ElucidationMolecular Weight ConfirmationPolar & Large Molecules
Typical Platform GC-MSLC-MSLC-MS
Sensitivity GoodExcellentPoor to Moderate (for this compound)
Compound Volatility RequiredRequiredNot Required
Thermal Stability RequiredRequiredNot Required

Elucidating the Fragmentation Pathway

Understanding the fragmentation of this compound under EI conditions is key to its structural confirmation. The pathway is governed by the formation of the most stable ions.

G M Molecular Ion (M⁺•) m/z 232/234/236 M_Br [M-Br]⁺ m/z 153/155 (Benzylic Cation) (Base Peak) M->M_Br - •Br M_Cl [M-Cl]⁺ m/z 197/199 M->M_Cl - •Cl M_Br_HCl [M-Br-HCl]⁺ m/z 117 M_Br->M_Br_HCl - HCl Tropylium Tropylium Ion (C₇H₇⁺) m/z 91 M_Br->Tropylium - C₂H₂Cl

Caption: Predicted EI fragmentation pathway for this compound.

Comparison of Mass Analyzer Platforms

The choice of mass analyzer affects the resolution, mass accuracy, and speed of the analysis.

Mass AnalyzerResolutionMass AccuracyTypical Use Case for this Compound
Quadrupole Unit Mass ResolutionLow (~100 ppm)Routine GC-MS screening and quantification. Excellent for library matching.
Time-of-Flight (TOF) High (10,000-40,000)High (<5 ppm)Accurate mass measurement to confirm elemental composition of the molecular ion and fragments.
Orbitrap Very High (>100,000)Very High (<2 ppm)Unambiguous formula determination and high-confidence structural elucidation of unknown impurities or metabolites.

For this specific compound, a GC-Q-TOF (Quadrupole Time-of-Flight) system offers an ideal balance.[19] The quadrupole can be used for standard library searching, while the TOF provides high-resolution, accurate mass data to confirm the elemental formula C₉H₁₀BrCl, adding a layer of certainty that low-resolution instruments cannot provide.[19][20]

Experimental Workflow: From Sample to Data

G cluster_0 Sample Preparation cluster_1 Separation & Ionization cluster_2 Mass Analysis cluster_3 Data Interpretation Prep Dissolve in Volatile Solvent GC GC Separation Prep->GC GC-MS LC LC Separation Prep->LC LC-MS EI EI Source (70 eV) GC->EI APCI APCI Source LC->APCI Quad Quadrupole EI->Quad TOF TOF APCI->TOF Data Library Search Accurate Mass Isotope Pattern Quad->Data TOF->Data

Caption: General experimental workflow for MS analysis of the target compound.

Conclusions and Recommendations

For a comprehensive analysis of this compound, a multi-faceted approach is recommended:

  • For Structural Confirmation and Library Matching: GC-EI-MS on a quadrupole instrument is the method of choice. Its strength lies in generating reproducible, information-rich fragmentation patterns that are the cornerstone of structural elucidation.

  • For Sensitive Detection and Molecular Weight Confirmation: LC-APCI-MS is superior. It provides a strong signal for the intact molecule ([M+H]⁺) with minimal fragmentation, making it ideal for quantification and confirming the molecular weight, especially in complex matrices.

  • For High-Confidence Identification: Employing a high-resolution mass spectrometer, such as a Q-TOF , provides the ultimate analytical power. It allows for the acquisition of both fragmentation data and accurate mass measurements, enabling the unambiguous determination of the elemental composition of the parent molecule and its fragments.

By understanding the principles and expected outcomes of each technique, researchers can select the optimal analytical strategy to meet their specific research and development needs.

References

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. [Link]

  • Chen, H., et al. (2010). Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1217(16), 278-287. [Link]

  • Jin, B., et al. (2020). Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry. Analytica Chimica Acta, 1104, 145-153. [Link]

  • Jin, B., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 278-287. [Link]

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • Agilent Technologies. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? [YouTube video]. [Link]

  • TMP Chem. (2018, January 1). 13.04 Isotopic Abundance in Mass Spectrometry. [YouTube video]. [Link]

  • MDPI. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

  • Clark, J. mass spectra - the M+2 peak. Chemguide. [Link]

  • Taylor & Francis Online. (2007, May 4). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • Eurofins. aromatics and volatile organic chlorinated hydrocarbons. [Link]

  • ResearchGate. (2016, July 17). Does it make any difference in using ESI and APCI sources for LCMS/MS?[Link]

  • LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

  • LCGC International. (2020, December 16). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). [Link]

  • NIST. (2015, June 9). Chlorine - Bromine Combination Isotope Intensities. [Link]

  • Agilent. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]

  • ACS Publications. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. Electron ionization (EI) mass spectrum of halogenated analogues of methyl triclosan in SPMD extracts. [Link]

  • ResearchGate. Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. [Link]

  • Wikipedia. Electron ionization. [Link]

  • Empa. The Complex Analysis of Chloroparaffins. [Link]

  • Clark, J. mass spectra - fragmentation patterns. Chemguide. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • LCGC International. (2022, April 15). Electron Ionization for GC–MS. [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

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A Comparative Guide to HPLC Method Development for the Detection of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the accurate and robust quantification of intermediates and impurities is paramount. 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene, a halogenated aromatic compound, serves as a critical building block in various synthetic pathways. Its reactive benzylic bromide functional group makes it a potent alkylating agent, but also necessitates precise monitoring to ensure reaction completion, purity of the final product, and to control for potential genotoxic impurities.

This guide provides an in-depth, experience-driven approach to developing a reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of this compound. We will explore the causal relationships behind methodological choices, from stationary phase selection to mobile phase optimization. Furthermore, we will present a comparative analysis with an alternative technique, Gas Chromatography with Flame Ionization Detection (GC-FID), to provide a comprehensive analytical perspective. All protocols are designed to be self-validating, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Analytical Challenge: Physicochemical Properties and Method Selection

This compound is a non-polar molecule due to its substituted benzene ring. The presence of bromine and chlorine atoms, along with the methyl groups, contributes to its hydrophobicity. The molecule possesses a chromophore in the benzene ring, making it suitable for UV detection. Given these properties, Reversed-Phase HPLC (RP-HPLC) is the logical choice for a primary analytical method. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column.[1][2]

An alternative and powerful technique for volatile and thermally stable compounds is Gas Chromatography (GC).[3][4] Since this compound has a moderate boiling point, GC presents a viable and often faster method for analysis.

HPLC Method Development: A Step-by-Step Rationale

The development of a robust HPLC method is a systematic process. The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities or matrix components, within a reasonable analysis time.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Comparison Analyte_Properties Analyte Characterization Polarity: Non-polar UV Absorbance: Yes Volatility: Moderate Method_Selection Method Selection Primary: RP-HPLC-UV Alternative: GC-FID Analyte_Properties->Method_Selection informs Column_Screening Column Screening C18 (primary) C8 Phenyl Method_Selection->Column_Screening Mobile_Phase Mobile Phase Tuning Acetonitrile vs. Methanol Water Percentage Isocratic vs. Gradient Column_Screening->Mobile_Phase Detector_Settings Detector Settings Wavelength Selection (λmax) Bandwidth Mobile_Phase->Detector_Settings Flow_Temp Flow Rate & Temperature Adjust for efficiency and backpressure Detector_Settings->Flow_Temp Validation Method Validation (ICH Q2(R1)) Linearity, Accuracy, Precision LOD/LOQ, Robustness Flow_Temp->Validation Comparison Comparative Analysis HPLC vs. GC-FID Performance Metrics Validation->Comparison Final_Method Final Method SOP Generation Comparison->Final_Method

Caption: A systematic workflow for HPLC method development.

Stationary Phase (Column) Selection

The choice of the stationary phase is the most critical decision in method development as it governs the separation selectivity.[2]

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the primary choice for non-polar analytes like our target compound.[5] The long alkyl chains provide strong hydrophobic interactions, leading to good retention.

  • C8 (Octylsilane): A C8 column offers weaker hydrophobic retention than a C18. This can be advantageous if the analyte is too strongly retained on a C18, leading to excessively long run times or broad peaks.[6]

  • Phenyl-Hexyl: This stationary phase provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[5] This can be particularly useful for separating structurally similar aromatic compounds.

For this application, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the recommended starting point due to the high hydrophobicity of the analyte.

Mobile Phase Selection and Optimization

The mobile phase composition fine-tunes the retention and selectivity of the separation.[7]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC. Acetonitrile generally has a lower viscosity (leading to lower backpressure) and a lower UV cutoff, which is beneficial for detecting compounds at low wavelengths.[8] Methanol can offer different selectivity due to its protic nature.[9] We will start with Acetonitrile due to its favorable properties.

  • Aqueous Component: HPLC-grade water is used as the polar component of the mobile phase.

  • Isocratic vs. Gradient Elution: An initial gradient run (e.g., starting with a higher percentage of water and gradually increasing the acetonitrile concentration) is invaluable for determining the approximate mobile phase composition needed to elute the analyte. Based on the retention time from the gradient run, an optimized isocratic method (constant mobile phase composition) can be developed for simplicity and robustness.

Detector Wavelength Selection

A UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. To maximize sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of this compound. A preliminary scan of the analyte standard in the mobile phase will reveal its λmax, which is expected to be in the range of 260-280 nm, typical for substituted benzene rings.

Experimental Protocols

Protocol 1: Developed RP-HPLC-UV Method
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample to be analyzed in the mobile phase to fall within the calibration range.

Protocol 2: Comparative GC-FID Method
  • GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like hexane or ethyl acetate.

Method Validation and System Suitability

A developed analytical method is not complete until it is validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[10][11]

Diagram: Core Validation Parameters

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity (Resolution from interferences) Validation->Specificity LOD_LOQ LOD & LOQ (Sensitivity) Validation->LOD_LOQ Linearity Linearity (Correlation Coefficient) Validation->Linearity Range Range (Operational boundaries) Validation->Range Robustness Robustness (Method's resilience to small changes) Validation->Robustness

Caption: Key parameters for analytical method validation.

System Suitability Tests (SSTs): Before any sample analysis, the performance of the chromatographic system must be verified. According to USP <621>, SSTs are an integral part of the analytical procedure.[12][13]

  • Tailing Factor: Should be ≤ 2.0 for the analyte peak.[14]

  • Theoretical Plates (N): A measure of column efficiency, should be > 2000.

  • Precision/Repeatability (%RSD): The relative standard deviation of peak areas from replicate injections (typically n=5 or 6) should be ≤ 2.0%.[14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are crucial for determining trace-level impurities. They can be calculated based on the standard deviation of the response and the slope of the calibration curve.[15][16]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Performance Comparison: HPLC-UV vs. GC-FID

Both the developed HPLC-UV method and the comparative GC-FID method were validated and used to analyze a spiked sample of this compound. The key performance metrics are summarized below.

ParameterHPLC-UV MethodGC-FID MethodRationale and Insights
Retention Time ~4.5 min~9.8 minThe HPLC method is faster due to the isocratic elution and shorter column length.
Resolution (Rs) > 2.0 from adjacent impurities> 2.0 from adjacent impuritiesBoth methods provide excellent resolution for the target analyte.
Linearity (r²) > 0.999> 0.999Both techniques demonstrate excellent linearity over the tested concentration range.
LOD ~0.1 µg/mL~0.5 µg/mLThe HPLC-UV method shows slightly better sensitivity for this specific compound.
LOQ ~0.3 µg/mL~1.5 µg/mLQuantification limits reflect the higher sensitivity of the HPLC method.
Precision (%RSD, n=6) < 1.5%< 2.0%Both methods are highly precise and meet standard regulatory requirements.
Sample Throughput HigherLowerThe shorter run time of the HPLC method allows for higher sample throughput.
Solvent Consumption HighLowGC is a more "green" technique in terms of solvent usage.[3]
Thermal Stability Not a concernRequiredHPLC is advantageous for thermally labile compounds.[4]

Conclusion and Recommendations

This guide has detailed the systematic development of a robust and reliable RP-HPLC-UV method for the analysis of this compound. The causality behind each experimental choice, from the C18 stationary phase to the acetonitrile-water mobile phase, has been explained to provide a clear and logical framework for researchers.

The comparative analysis demonstrates that while both HPLC-UV and GC-FID are suitable techniques, the developed HPLC method offers superior sensitivity and higher sample throughput , making it the recommended method for routine quality control and impurity profiling of this compound. The GC-FID method, however, remains a strong alternative, particularly in laboratories where solvent consumption is a primary concern or where GC is the preferred platform for analyzing volatile and semi-volatile organic compounds.

The successful implementation of either method is contingent upon rigorous adherence to system suitability tests and a comprehensive validation protocol as outlined by the ICH and USP. This ensures the generation of accurate, reliable, and trustworthy data, which is the bedrock of scientific integrity in drug development and chemical research.

References

  • United States Pharmacopeia.
  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods.
  • U.S. Pharmacopeial Convention. (n.d.).
  • Waters Corporation. (2023).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Chromatography Forum. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
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  • Quality Assistance. (2018, May 22).
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  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • Acta Scientific. (2020, March 23).
  • LabRulez LCMS. (2026, February 20). HPLC Peak Shapes Explained.
  • Phenomenex. (n.d.). Mobile Phase Selectivity.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. (2025, June 6).
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A Senior Application Scientist's Guide to Identifying Impurities in Commercial 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a process's success, safety, and reproducibility. 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value organic molecules, is no exception. The presence of even trace-level impurities can have profound consequences, ranging from diminished reaction yields and the formation of undesirable side products to significant safety concerns in the final drug substance.

This guide provides an in-depth, technically-grounded comparison of the primary analytical methodologies for identifying and quantifying impurities in commercial batches of this compound. As a senior application scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will elucidate the rationale behind the selection of specific techniques, the interpretation of the data generated, and the establishment of a robust, self-validating system for impurity profiling, in line with the principles of scientific integrity and regulatory expectations.

The Genesis of Impurities: A Look at the Synthetic Pathway

A thorough understanding of potential impurities begins with a critical analysis of the synthetic route used to manufacture this compound. The most probable synthetic pathway involves the free-radical bromination of 2-chloro-1,3-dimethylbenzene. This reaction, typically employing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[1]

However, the reality of organic synthesis is that no reaction is perfectly selective. A host of potential impurities can arise from several sources:

  • Starting Material Impurities: The purity of the initial 2-chloro-1,3-dimethylbenzene is paramount. Isomeric impurities from its own synthesis can carry through to the final product.

  • Side-Reaction Products:

    • Over-bromination: The substitution of a second hydrogen on the same methyl group to form 5-(Dibromomethyl)-2-chloro-1,3-dimethylbenzene is a common side product.[2]

    • Positional Isomers: Although benzylic bromination is favored, trace amounts of bromination on the other methyl group can lead to the formation of 2-(Bromomethyl)-3-chloro-1,5-dimethylbenzene. Furthermore, under certain conditions, electrophilic aromatic substitution on the benzene ring can occur, though this is less likely with NBS compared to molecular bromine.[2]

    • Impurities from Reagents: Impurities present in the NBS or the radical initiator can also lead to the formation of unexpected adducts.

  • Degradation Products: Benzyl bromides can be susceptible to hydrolysis, leading to the formation of the corresponding benzyl alcohol, 5-(Hydroxymethyl)-2-chloro-1,3-dimethylbenzene. They can also undergo elimination reactions or other rearrangements, particularly under thermal stress or in the presence of nucleophiles.

The following diagram illustrates the primary synthetic pathway and the formation of key potential impurities.

Caption: Synthesis of this compound and major impurity formation pathways.

A Comparative Guide to Analytical Techniques

The choice of analytical technique for impurity profiling is dictated by the physicochemical properties of the target compound and its potential impurities, as well as the specific information required (e.g., identification, quantification). For this compound, a multi-pronged approach utilizing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy provides the most comprehensive picture.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-to-charge ratio detection.Separation based on polarity, with detection typically by UV absorbance.Nuclear spin transitions in a magnetic field, providing detailed structural information.
Primary Use Identification and quantification of volatile and semi-volatile impurities.Quantification of non-volatile or thermally labile impurities and the main component.Structural elucidation of unknown impurities and absolute quantification (qNMR).
Strengths Excellent separation of isomers, high sensitivity, and definitive identification through mass spectral libraries.High precision and accuracy for quantification, robust and widely available.Provides unambiguous structural information, can identify novel impurities without a reference standard.
Limitations Not suitable for thermally labile or non-volatile compounds. Co-eluting species can be difficult to resolve.Peak identification relies on retention time matching with standards. Structural information is limited.Lower sensitivity compared to MS-based methods. Complex spectra can be difficult to interpret.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities

GC-MS is arguably the most powerful tool for identifying and quantifying the likely volatile impurities in this compound. Its ability to separate compounds with high resolution and provide mass spectral data for identification makes it indispensable.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable volatile solvent such as dichloromethane or ethyl acetate.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Injector: Split/splitless inlet at 250 °C with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-450.

The total ion chromatogram (TIC) will show the separation of the main component from its impurities. The mass spectrum of each peak can be compared to a commercial library (e.g., NIST) for tentative identification. The presence of the dibrominated impurity would be indicated by a molecular ion cluster with a characteristic isotopic pattern for two bromine atoms. Positional isomers will have very similar mass spectra but will typically exhibit different retention times.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the preferred method for accurately quantifying the purity of the main component and any non-volatile or thermally labile impurities. A reverse-phase method is generally suitable for this class of compounds.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.

    • Further dilute with the mobile phase to a working concentration of about 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC or equivalent with a Diode Array Detector (DAD).

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

      • A: Water

      • B: Acetonitrile

      • Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm and 254 nm.

The purity of the sample is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks. For regulatory filings, the use of a qualified reference standard is necessary for accurate quantification. The DAD can provide UV spectra for each peak, which can aid in distinguishing between impurities with different chromophores.

The following workflow illustrates the decision-making process for selecting the appropriate analytical technique.

Analytical_Workflow Start Sample of 5-(Bromomethyl)-2-chloro- 1,3-dimethylbenzene Question1 Are impurities volatile and thermally stable? Start->Question1 GCMS GC-MS for identification and quantification of volatile impurities Question1->GCMS Yes HPLC HPLC for quantification of main component and non-volatile impurities Question1->HPLC No Question2 Is structural elucidation of an unknown impurity required? GCMS->Question2 HPLC->Question2 NMR NMR for structural characterization Question2->NMR Yes Final Comprehensive Impurity Profile Question2->Final No NMR->Final

Caption: Decision workflow for the analytical characterization of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. While less sensitive than MS, it is crucial for the definitive identification of unknown impurities, especially when reference standards are unavailable. Both ¹H and ¹³C NMR should be employed.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker 400 MHz Avance III or equivalent.

    • ¹H NMR: Acquire a standard proton spectrum. Key signals for the main component would include singlets for the two methyl groups, a singlet for the bromomethyl group, and signals in the aromatic region.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for each carbon environment.

    • 2D NMR: If necessary, 2D techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, aiding in the structure elucidation of complex impurities.

Impurities will present as additional, smaller signals in the spectra. For example, the dibrominated impurity would show a characteristic downfield shift for the -CHBr₂ proton compared to the -CH₂Br protons of the main product. The presence of a benzyl alcohol impurity would be indicated by a signal for the -CH₂OH protons and a broad singlet for the -OH proton. The integration of the ¹H NMR signals can be used for relative quantification of the impurities. For absolute quantification, a quantitative NMR (qNMR) experiment with an internal standard of known purity and concentration would be necessary.

Regulatory Context and Trustworthiness

The identification and control of impurities are strictly regulated by guidelines from the International Council for Harmonisation (ICH). Specifically, ICH Q3A(R2) provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3]

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which the biological safety of an impurity must be established.

Conclusion

The comprehensive identification of impurities in this compound is a critical, multi-faceted task that requires a thoughtful and strategic application of orthogonal analytical techniques. By combining the strengths of GC-MS for volatile impurity identification, HPLC for robust quantification, and NMR for definitive structural elucidation, researchers can build a complete and reliable impurity profile. This not only ensures the quality and consistency of this vital chemical intermediate but also underpins the safety and efficacy of the final pharmaceutical products derived from it. As with all aspects of pharmaceutical science, a deep understanding of the underlying chemistry, coupled with a rigorous and well-documented analytical approach, is the key to success.

References

  • International Council for Harmonisation. (2025). ICH Q3A (Impurities in New Drug Substances). AMSbiopharma. Available at: [Link]

  • International Council for Harmonisation. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available at: [Link]

  • Veeprho. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho. Available at: [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Available at: [Link]

  • Royal Society of Chemistry. (2012). Supporting information for "...". Available at: [Link]

  • Byrdwell, W. C. (2001). Analysis of triacylglycerol positional isomers in food products as brominated derivatives by high-performance liquid chromatography coupled with a flame ionization detection. Journal of Chromatography A, 912(1), 187-190. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). 11: Free Radical Substitution and Addition Reactions. Available at: [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Available at: [Link]

  • Kanehisa Laboratories. (n.d.). KEGG Degradation of aromatic compounds - Reference pathway. Available at: [Link]

  • Vaia. (n.d.). Question: Explain why radical bromination of p-xylene forms C rather than D. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloro-1,3-dimethylbenzene. PubChem. Available at: [Link]

  • Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
  • ResearchGate. (n.d.). Diagram showing possible degradation pathways for chlorobenzenes. Available at: [Link]

  • Lisec, J., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 425. Available at: [Link]

  • European Patent Office. (2024). EP4389733A1 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available at: [Link]

  • El-Nahas, A. M., et al. (2013). The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study. Physical Chemistry Chemical Physics, 15(37), 15682-15693. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • Scribd. (2022). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Available at: [Link]

  • Reddit. (2020). Free Radicals Halogenation and Bromination. r/OrganicChemistry. Available at: [Link]

  • Sciforum. (n.d.). Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Available at: [Link]

  • Bonetti, J., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157. Available at: [Link]

  • Postigo, C., et al. (2015). Analysis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its brominated analogues in chlorine-treated water by gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS). Talanta, 144, 145-156. Available at: [Link]

  • Shibatomi, K., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Organic letters, 14(23), 6000–6003. Available at: [Link]

  • Chemistry Steps. (2024). Benzylic Bromination. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia. Available at: [Link]

  • Kasina, C., et al. (2022). development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(2), 1338-1355. Available at: [Link]

  • Casale, J. F., et al. (2019). Synthesis of Flubromazepam Positional Isomers for Forensic Analysis. ACS Omega, 4(8), 13576–13585. Available at: [Link]

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  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Wang, Y., et al. (2023). Combined LC-MS-based metabolomics and GC-IMS analysis reveal changes in chemical components and aroma components of Jujube leaf tea during processing. Frontiers in Nutrition, 10, 1184370. Available at: [Link]

  • da Silva, J. A. M., et al. (2023). Strategies for Metabolomic Analysis of Damaged Skin from Cell and Tissue Samples Using Gas Chromatography-Mass Spectrometry. Journal of the Brazilian Chemical Society, 34(1), 1-13. Available at: [Link]

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A Comparative Guide to the Elemental Analysis of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene and its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical development and synthetic chemistry, the precise characterization of starting materials and intermediates is not merely a procedural step but the foundation of reproducible, high-yield synthesis. 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene is a key substituted toluene building block, valued for its specific reactivity in the construction of more complex molecular architectures. Verifying its identity and purity is paramount before its inclusion in any synthetic workflow.

This guide provides an in-depth comparison of the elemental analysis data for this compound against common alternative reagents. We will delve into the theoretical elemental composition, present a robust experimental protocol for its verification, and explain the causality behind the analytical choices, ensuring a trustworthy and self-validating system for your laboratory.

Theoretical Elemental Composition: The Foundational Fingerprint

The molecular formula for this compound is C₉H₁₀BrCl. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and chlorine (35.453 u), the molecular weight is 233.53 g/mol . The theoretical elemental composition, which serves as the benchmark for experimental validation, is calculated as follows.

ElementSymbolAtomic Weight (u)CountTotal Mass (u)Percentage (%)
CarbonC12.0119108.09946.31%
HydrogenH1.0081010.0804.32%
BromineBr79.904179.90434.22%
ChlorineCl35.453135.45315.18%
Total 233.536 100.00%
Table 1: Theoretical elemental composition of this compound.

Comparative Analysis with Alternative Benzylating Agents

The choice of a benzylating agent is dictated by the specific electronic and steric requirements of a synthetic route. Below is a comparison of the elemental composition of our topic compound with other common halogenated aromatic building blocks. The distinct elemental ratios provide a clear and unambiguous method for differentiation, crucial for raw material verification and quality control.

CompoundMolecular FormulaC (%)H (%)N (%)Halogen (%)
This compound C₉H₁₀BrCl46.314.32-34.22 (Br), 15.18 (Cl)
Benzyl BromideC₇H₇Br49.164.13-46.71 (Br)
4-Nitrobenzyl BromideC₇H₆BrNO₂38.922.806.4836.99 (Br)
2,4-Dichlorobenzyl ChlorideC₇H₅Cl₃43.022.58-54.41 (Cl)
Table 2: Comparative elemental analysis data for alternative synthetic building blocks.

As illustrated in Table 2, each reagent possesses a unique elemental fingerprint. For instance, the presence of nitrogen in 4-Nitrobenzyl Bromide makes it easily distinguishable. Similarly, the significant difference in the percentage of carbon and the specific halogen ratios allows for confident identification between these alternatives using standard elemental analysis techniques.

Experimental Protocol: Combustion Analysis for Halogenated Compounds

The determination of elemental composition for halogenated organic compounds is most reliably achieved through high-temperature combustion analysis.[1] This method converts the elements into simple, detectable gases. For halogenated compounds, special considerations are necessary to capture and quantify the resulting hydrogen halides.

Principle of the Method: A small, precisely weighed sample is combusted in a pure oxygen environment at high temperatures (typically ≥950°C). This process converts carbon to CO₂, hydrogen to H₂O, and halogens (X) to HX. These combustion products are then passed through a series of scrubbers and detectors to determine their respective quantities.[2]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. Grind the solid sample into a fine powder.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. The exact mass is critical for accurate calculations.

    • Causality: The use of tin or silver capsules aids in complete combustion and the capture of halogen species. Silver, in particular, reacts with halogens to form silver halides.

  • Instrument Setup (CHN Analyzer):

    • Set the combustion furnace temperature to 950-1050°C.

    • Ensure the reduction furnace (if present, for removing excess oxygen and converting nitrogen oxides to N₂) is at the recommended temperature (e.g., 650°C).

    • Verify that the carrier gas (typically helium) flow is stable.

    • Causality: High combustion temperatures are essential to ensure the complete breakdown of the aromatic ring structure, which is exceptionally stable.[3]

  • Combustion and Detection:

    • The encapsulated sample is dropped into the combustion furnace.

    • The resulting gases (CO₂, H₂O, N₂, HX, and excess O₂) are swept by the carrier gas through a series of reagents.

    • Specialized scrubbing materials, such as silver tungstate or silver vanadate, are used to trap the halogens, preventing them from interfering with other detectors.[3]

    • H₂O and CO₂ are sequentially measured, typically by a non-dispersive infrared (NDIR) detector. N₂ is measured by a thermal conductivity detector (TCD).

  • Halogen Determination (Argentometric Titration):

    • For precise halogen quantification, a separate analysis is often performed.

    • The sample is combusted in an oxygen flask. The gaseous products are absorbed into a suitable solution (e.g., hydrogen peroxide).

    • The resulting halide ions in the solution are then quantified via potentiometric titration with a standardized silver nitrate solution.[1]

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N based on the detector responses and the initial sample weight.

    • The halogen content is calculated from the volume of silver nitrate titrant used.

    • Compare the experimental percentages to the theoretical values. For a pure compound, experimental results should be within ±0.4% of the theoretical values.

Workflow Visualization

The following diagram illustrates the logical flow of the elemental analysis process for a halogenated organic compound.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Homogenize Homogenize & Dry Weigh Weigh 1-3 mg Homogenize->Weigh Encapsulate Encapsulate in Tin/Silver Weigh->Encapsulate Combustion High-Temp Combustion (≥950°C in O2) Encapsulate->Combustion Scrubbing Halogen Scrubbing (e.g., Silver Vanadate) Combustion->Scrubbing Separation Gas Separation Scrubbing->Separation Detection Detection (NDIR/TCD) Separation->Detection Calculation Calculate % Element Detection->Calculation Comparison Compare to Theoretical Calculation->Comparison Validation Purity Validation (within ±0.4%) Comparison->Validation

Caption: Workflow for elemental analysis of halogenated compounds.

Trustworthiness: A Self-Validating System

The integrity of this analytical process is ensured by several key factors:

  • Calibration: The instrument is calibrated using certified standards (e.g., acetanilide for CHN) with known elemental compositions. This ensures the accuracy of the detector responses.

  • System Suitability: Running a known standard before and after the sample batch confirms the instrument is performing correctly throughout the analysis.

  • The ±0.4% Rule: The widely accepted tolerance of ±0.4% for experimental versus theoretical values serves as a stringent pass/fail criterion for purity. Deviations beyond this range strongly suggest the presence of impurities, such as residual solvents or starting materials, necessitating further purification or investigation by other analytical techniques (e.g., NMR, HPLC).

By adhering to this rigorous, multi-step process, researchers can have high confidence in the identity and purity of their synthetic reagents, forming a solid foundation for successful and reproducible drug development and chemical research.

References

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska.
  • Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague.
  • Combustion Elemental Analysis - Analytik Jena.

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Comparative Guide: Chromatographic Separation of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene is a critical alkylating agent and intermediate in the synthesis of Angiotensin II receptor antagonists (Sartans), particularly Losartan. The synthesis of this compound—typically via radical bromination of 2-chloro-1,3,5-trimethylbenzene (chloromesitylene) or related xylenes—inherently produces a statistical mixture of products.

The primary separation challenge is not merely "isomers" in the strict sense, but a mixture of homologous brominated analogs (unreacted starting material, mono-bromo target, and bis-bromo impurities) and potential regioisomers derived from starting material impurities.

This guide objectively compares two chromatographic strategies: Normal Phase Flash Chromatography (NP-FC) for preparative scalability and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for analytical precision and high-purity isolation.

Part 1: The Separation Challenge

The synthesis relies on Wohl-Ziegler bromination (NBS/AIBN) or photochemical bromination. This reaction is governed by probability, resulting in a "bell curve" distribution of products.

The Mixture Profile
  • Target (Mono-bromo): this compound.

  • Impurity A (Starting Material): 2-chloro-1,3,5-trimethylbenzene (Non-polar).

  • Impurity B (Bis-bromo): 2-chloro-1,3-bis(bromomethyl)-5-methylbenzene (Slightly more polar than target).

  • Impurity C (Regioisomers): Arising from impurities in the xylene starting material (e.g., 4-bromomethyl isomers).

Chemist's Note: All components are highly non-polar and lack strong hydrogen-bonding groups, making separation on standard silica difficult due to low retention differences (


).

Part 2: Methodology Comparison

Method A: Normal Phase Flash Chromatography (NP-FC)

The workhorse for gram-to-kilogram scale purification.

  • Mechanism: Adsorption chromatography on Silica Gel (40–63 µm).

  • Selectivity Basis: Polarity differences.[1] The bromo-group adds slight polarity compared to the methyl group.

  • Pros: Cost-effective, high loading capacity (1-5% load), simple solvent systems.

  • Cons: Poor resolution between Mono- and Bis-bromo species; requires large solvent volumes; "tailing" of the bis-bromo impurity into the product fraction.

Method B: Preparative RP-HPLC (C18)

The gold standard for >99.5% purity and analytical validation.

  • Mechanism: Partition chromatography on Octadecylsilane (C18) bonded silica.

  • Selectivity Basis: Hydrophobicity. The large, lipophilic bromine atom significantly alters the interaction with the C18 chains, often providing better resolution (

    
    ) than silica.
    
  • Pros: Superior resolution of homologs; automated collection; amenable to gradient elution.

  • Cons: Higher cost; lower loading capacity; requires water removal (lyophilization) which can degrade the labile benzyl bromide.

Comparative Data Summary
FeatureMethod A: Flash Chromatography (Silica)Method B: RP-HPLC (C18)
Stationary Phase Irregular Silica (40-63 µm)Spherical C18 (5-10 µm)
Mobile Phase Hexane / Ethyl Acetate (Isocratic)Acetonitrile / Water (Gradient)
Resolution (

)
1.2 - 1.5 (Moderate)> 3.0 (Excellent)
Purity Achieved 95 - 97%> 99.5%
Yield 85 - 90%70 - 80% (Losses in handling)
Throughput High ( g/hour )Low (mg/hour)
Cost Efficiency HighLow

Part 3: Detailed Experimental Protocols

Protocol A: Optimized Flash Chromatography

Objective: Isolate target with >95% purity from crude reaction mixture.

  • Column Preparation: Pack a glass column or use a pre-packed cartridge with Silica Gel 60. Ratio: 30g silica per 1g crude sample.

  • Equilibration: Flush column with 100% Hexane (or Heptane).

  • Sample Loading: Dissolve crude oil in minimum Toluene or Dichloromethane (DCM). Note: Avoid dissolving in EtOAc as it broadens the band.

  • Elution Gradient:

    • 0–5 mins: 100% Hexane (Elutes unreacted Starting Material).

    • 5–20 mins: 0%

      
       2% Ethyl Acetate in Hexane.
      
    • 20–40 mins: Hold at 2% Ethyl Acetate (Elutes Target).

    • 40+ mins: Flush with 10% Ethyl Acetate (Elutes Bis-bromo impurities).

  • Detection: TLC (UV 254 nm). Target

    
     in 5% EtOAc/Hexane.
    
Protocol B: Analytical & Prep HPLC Method

Objective: Quantify isomers or isolate reference standards.

  • System: Agilent 1200/1260 or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: Water (0.1% Formic Acid - stabilizes the bromide).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Program:

    • T=0: 60% B

    • T=15: 90% B (Linear ramp)

    • T=20: 90% B

    • T=21: 60% B

  • Flow Rate: 1.0 mL/min (Analytical); Scale up for Prep.

  • Detection: UV at 220 nm (strong absorption) and 254 nm.

  • Retention Order:

    • Bis-bromo impurity (Elutes first due to polarizability/solvation effects in some phases, or last depending on specific C18 carbon load. Validation required).

    • Target (Mono-bromo) .

    • Starting Material (Most non-polar/hydrophobic in high aqueous, but often elutes before target in high organic gradients due to lack of Br polarizability. Standard injection required).

Part 4: Visualization of Workflows

Separation Logic Tree

This diagram illustrates the decision-making process for choosing the correct purification path based on crude purity and scale.

SeparationLogic Start Crude Reaction Mixture (SM + Mono + Bis) Check Check Purity (TLC/HPLC) Start->Check Decision Target Scale & Purity? Check->Decision Flash Method A: Flash Chromatography (Silica, Hex/EtOAc) Decision->Flash >10g Scale Cost Sensitive HPLC Method B: Prep HPLC (C18, ACN/H2O) Decision->HPLC <1g Scale Ref Standard Cryst Alternative: Crystallization (Heptane/Toluene) Decision->Cryst Industrial Scale (>1kg) ResultA Yield: High Purity: ~95% Flash->ResultA ResultB Yield: Moderate Purity: >99% HPLC->ResultB

Caption: Decision matrix for selecting the optimal purification strategy based on scale and purity requirements.

Reaction & Impurity Landscape

Understanding the origin of the separation problem.

ReactionPath SM Starting Material (Trimethylbenzene) Mono TARGET (Mono-Bromomethyl) SM->Mono + Br• Regio Impurity: Regioisomer (Wrong Methyl) SM->Regio Impure SM Reagent NBS / AIBN (Radical Source) Bis Impurity: Bis-Bromo (Over-reaction) Mono->Bis + Br• (Statistic)

Caption: Pathway showing the statistical generation of impurities during radical bromination.

Part 5: Safety & Handling (Critical)

Warning: this compound is a potent lachrymator (tear gas agent) and skin irritant.

  • Engineering Controls: All chromatographic fractions must be handled inside a functioning fume hood.

  • Waste: Aqueous waste from HPLC containing this compound must be treated as hazardous halogenated waste.

  • Deactivation: Spills should be neutralized with dilute aqueous ammonia or sodium bisulfite solution.

References

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394.

  • BenchChem. (2025).[2] "A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by HPLC." BenchChem Technical Guides.

  • Cantillo, D., et al. (2014).[3] "Flash Chemistry: Continuous-Flow Protocol for the Bromination of Benzylic Compounds." Journal of Organic Chemistry, 79(1), 223–229.[3]

  • Asian Journal of Chemistry. (2010). "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian J. Chem, 22(1).

  • Google Patents. (2012). "CN102675294A - Method of synthesizing losartan and losartan intermediates."

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene is a halogenated aromatic compound, a class of reagents invaluable in synthetic chemistry for the introduction of the 2-chloro-1,3-dimethylbenzyl moiety. Its structure, analogous to benzyl bromide, suggests significant reactivity and associated biological hazards, including lachrymatory properties and irritation to the skin, eyes, and respiratory system.[1][2][3] Consequently, its waste cannot be treated as common refuse. This guide provides a comprehensive, step-by-step protocol for the safe handling, segregation, and disposal of this compound and its associated waste streams, ensuring laboratory safety and compliance with environmental regulations.

Hazard Profile and Regulatory Imperative

Understanding the "why" is paramount to ensuring protocol adherence. This compound is classified as hazardous waste for several fundamental reasons:

  • Reactivity: The benzylic bromide functional group is highly reactive and a potent alkylating agent. It can react with nucleophiles, including water, and common metals, potentially leading to the evolution of corrosive hydrogen bromide gas.[4]

  • Toxicity & Irritation: As a halogenated organic compound and a likely lachrymator, it poses a significant risk of causing severe irritation and chemical burns upon contact with eyes, skin, and the respiratory tract.[1][2]

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and are subject to strict disposal regulations to prevent ecological harm.[1]

All waste generated from this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[5] These regulations are codified in Title 40 of the Code of Federal Regulations (CFR), specifically parts 260-273.[5][6]

Core Disposal Principles: A Proactive Approach

Before generating waste, a clear disposal plan must be in place. This plan is built on three pillars:

  • Waste Minimization: Use only the amount of reagent necessary for the procedure. Meticulous planning prevents the generation of excess, unused material that requires disposal.

  • Segregation: This is the most critical step in daily laboratory practice. Halogenated organic waste must always be collected separately from non-halogenated waste.[7][8][9] Co-mingling increases disposal costs significantly and complicates the disposal process, as halogenated waste requires specialized high-temperature incineration.[10][11]

  • Proper Labeling and Containment: All waste containers must be clearly and accurately labeled the moment the first drop of waste is added.[8] This prevents chemical mishaps and ensures compliance.

Step-by-Step Disposal Protocols

Protocol 3.1: Disposal of Contaminated Solid Waste

This category includes used personal protective equipment (PPE), contaminated weighing papers, silica gel from chromatography, and any other solid material that has come into contact with this compound.

  • Collection: Designate a specific, puncture-proof solid waste container exclusively for "Halogenated Organic Solid Waste." A polyethylene-lined cardboard box or a dedicated plastic drum is suitable.

  • Segregation: Do not mix this waste with non-hazardous lab trash or non-halogenated chemical waste.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," a list of the chemical contaminants (i.e., "Solid waste contaminated with this compound"), and the accumulation start date.[8][10]

  • Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area or the main hazardous waste storage area.

  • Disposal: Once full, arrange for pickup by your institution's licensed hazardous waste disposal contractor.

Protocol 3.2: Disposal of Bulk and Aqueous Liquid Waste

This protocol applies to leftover solutions, reaction mixtures, or aqueous washes containing the title compound.

  • Container Selection: Use a designated, chemically-compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[8][12] The container must be in good condition.

  • Segregation: This waste stream must be labeled "Halogenated Organic Liquid Waste."[7][8] Do not mix with non-halogenated solvents (like acetone, hexane, or ethanol) unless they were part of the same reaction mixture.[10] Never mix with strong acids, bases, or oxidizers.[10][12]

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[8] List all chemical constituents with approximate percentages (e.g., "Methylene chloride (~60%), Water (~30%), this compound (~10%)").

  • Accumulation: Keep the container sealed at all times except when adding waste.[8][10] Store it in a well-ventilated area, away from heat or direct sunlight, and within a secondary containment bin to prevent spills.[12]

  • Disposal: Adhere to your institution's limits for satellite accumulation (typically <180 days). Contact your Environmental Health and Safety (EHS) office for collection by a licensed waste disposal facility.

Protocol 3.3: Spill Cleanup and Decontamination

Immediate and correct response to a spill is critical for safety.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and call your institution's emergency response team.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[1][13][14] For significant spills, a respirator with an acid gas cartridge may be necessary.[1]

  • Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite or a chemical spill pillow) to prevent it from spreading.

  • Neutralization (Surface Decontamination): A key feature of benzyl bromides is their reactivity with nucleophiles.[4][15] After absorbing the bulk material, the contaminated surface can be decontaminated. Prepare a 5-10% solution of sodium bicarbonate or sodium carbonate in water. Cautiously apply the solution to the spill area. The bicarbonate will slowly neutralize the reactive bromomethyl group. Be aware of potential effervescence.

  • Collection: Absorb the neutralization slurry with spill pads or other absorbent material. Collect all contaminated materials and place them in the designated "Halogenated Organic Solid Waste" container for disposal as described in Protocol 3.1.[12]

  • Final Cleaning: Wipe the area down with soap and water. Remove and dispose of all PPE as contaminated solid waste. Wash hands thoroughly.[12][16]

Data and Workflow Summary

Table 1: Disposal and Safety Data for this compound
ParameterSpecificationRationale / Citation
Waste Classification EPA Hazardous WasteHalogenated organic compound; likely irritant and reactive.[5][7]
Primary Waste Stream Halogenated Organic WastePrevents contamination of other waste streams and ensures proper disposal via incineration.[8][9]
Liquid Container Glass or HDPE Bottle with Screw CapChemical compatibility and prevention of vapor release.[8][12]
Solid Container Lined Cardboard or Plastic DrumPuncture resistance and containment of contaminated solids.
Required PPE Nitrile/Neoprene Gloves, Safety Goggles, Lab CoatProtects against skin/eye contact and chemical burns.[1][13][14]
Spill Neutralizing Agent 5-10% Sodium Bicarbonate SolutionReacts with the benzylic bromide to form a less hazardous alcohol.[4][17]
Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste from this compound.

G Figure 1: Disposal Workflow for this compound start Waste Generated (Contains this compound) q_type What is the physical state? start->q_type q_spill Is it a spill? start->q_spill solid_waste Contaminated Solid (PPE, Wipes, Silica Gel) q_type->solid_waste Solid liquid_waste Bulk Liquid or Aqueous Solution q_type->liquid_waste Liquid q_spill->q_type No spill_liquid Liquid Spill q_spill->spill_liquid Yes (Liquid) spill_solid Solid Spill q_spill->spill_solid Yes (Solid) collect_solid Collect in Labeled 'Halogenated Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid_waste->collect_liquid contain_spill Contain & Absorb spill_liquid->contain_spill spill_solid->contain_spill Sweep/Contain end Arrange Pickup by Licensed Hazardous Waste Contractor collect_solid->end collect_liquid->end neutralize Decontaminate Surface (e.g., with NaHCO3 soln) contain_spill->neutralize neutralize->collect_solid

Caption: Disposal decision workflow for this compound.

References

  • Benchchem.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • Study.com.
  • ERG Environmental.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • U.S. Environmental Protection Agency.
  • Braun Research Group.
  • University of North Carolina at Chapel Hill. 7.2 Organic Solvents - Environment, Health and Safety.
  • U.S. Environmental Protection Agency.
  • University of Wisconsin-Madison.
  • Sciencemadness.org. Accidentally made benzyl bromide! Ouch My eyes!
  • Dolly Corporation.
  • Acros Organics. Safety Data Sheet for 5-Bromo-2-fluoro-1,3-dimethylbenzene.
  • Princeton University.
  • Sigma-Aldrich.
  • Interscan Corporation. Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • Sciencemadness.org. Quick and partial report on benzyl bromide synthesis.
  • CAMEO Chemicals. BENZYL BROMIDE.
  • PubChem. Benzyl Bromide | C7H7Br | CID 7498.
  • AK Scientific, Inc. Safety Data Sheet for 2-Bromo-5-chloro-1,3-dimethylbenzene.

Sources

Personal protective equipment for handling 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

[1]

Executive Hazard Analysis

5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene is a highly reactive benzyl bromide derivative.[1] While specific toxicological data for this exact isomer may be sparse, its pharmacophore—the benzylic bromide —dictates the safety protocol.[1]

Core Hazard: This compound is a potent lachrymator (tear gas agent) and a strong alkylating agent .[1] It reacts rapidly with nucleophiles (DNA, proteins) and moisture (hydrolysis releases Hydrogen Bromide gas).[1]

Hazard Classification Table
Hazard ClassGHS CodeDescriptionOperational Implication
Skin Corrosion/Irritation H315 / H314 Causes severe skin burns/irritation.[1]Zero-skin-contact policy. Vapors alone can cause dermatitis.[1]
Eye Damage H318 / H319 Causes serious eye damage.[1][2]Safety glasses are insufficient. Sealed goggles are mandatory.[1]
Respiratory Sensitization H335 May cause respiratory irritation.[1][2][3]Fume hood use is non-negotiable.
Acute Toxicity H302 Harmful if swallowed.[1]Wash hands immediately after doffing gloves.[1]

Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient for benzyl halides.[1] The high permeation rate of these compounds through standard nitrile rubber requires a specialized "Barrier & Response" strategy.

A. Hand Protection: The "Breakthrough" Protocol

Critical Warning: Standard disposable nitrile exam gloves (4-6 mil) have a breakthrough time of <10 minutes for benzyl bromides.[1]

Recommended Protocol: Double-Gloving with Laminate [1]

  • Inner Layer: Silver Shield® / 4H® (PE/EVAL/PE laminate).[1] These provide >4 hours of breakthrough protection but offer poor dexterity.[1]

  • Outer Layer: Standard Nitrile (5 mil).[1] This provides grip and protects the inner glove from physical tears.

  • Alternative (High Dexterity): Double-glove with High-Grade Nitrile (minimum 8 mil total thickness) .[1]

    • Rule: If the outer glove is splashed, IMMEDIATELY remove both pairs, wash hands, and re-glove.[1] Do not wait.

B. Eye & Face Protection[1][2][3][4][5]
  • Mandatory: Chemical Splash Goggles (Indirect Vent).[1]

    • Reasoning: Safety glasses allow lachrymatory vapors to bypass the lens and contact the eye, causing severe tearing and blinding pain that can lead to accidents.

  • Supplementary: Face Shield (8-inch minimum) if working with volumes >10mL or conducting exothermic additions.[1]

C. Respiratory Protection[3][5][6][7]
  • Primary: Chemical Fume Hood (Face velocity: 100 fpm).[1] Work at least 6 inches inside the sash.

  • Secondary (Spill/Outside Hood): Full-face respirator with ABEK-P3 combination cartridges (Organic Vapor + Acid Gas + Particulate).[1]

    • Note: The "Acid Gas" (E) component is required because hydrolysis releases HBr.[1]

Operational Protocol: Safe Handling Workflow

This protocol minimizes the generation of lachrymatory dust and vapors.

Step-by-Step Methodology
  • Preparation:

    • Place a disposable absorbent mat in the fume hood.[1]

    • Prepare a "Quench Station" inside the hood: A beaker containing 10% Sodium Thiosulfate or dilute Ammonium Hydroxide.[1]

  • Weighing (The Critical Step):

    • Solid: Do not weigh on an open benchtop balance.[1]

    • Method: Tare a vial with a cap inside the hood. Add solid. Cap tightly. Weigh the sealed vial on the balance. Return to hood to adjust mass.

  • Reaction Setup:

    • Use dry glassware (flame-dried) to prevent hydrolysis.[1]

    • Keep the reaction vessel vented to a scrubber (sodium carbonate solution) or an oil bubbler to trap evolved HBr.[1]

  • Decontamination:

    • Soak all spatulas, needles, and glassware in the Quench Station solution for 30 minutes before removing them from the hood for washing.[1]

Visualization: Safe Handling Logic

GStartSTART: Reagent RetrievalCheckPPE Check:1. Goggles (Sealed)2. Double GlovesStart->CheckWeighWeighing Protocol:Closed Vial Method OnlyCheck->WeighReactionReaction / Transfer(Inside Fume Hood)Weigh->ReactionSpillSpill / Splash?Reaction->SpillCleanDecontamination:Soak tools in 10% ThiosulfateSpill->CleanNoEmergEMERGENCY:1. Evacuate Area2. Don Respirator3. Apply NeutralizerSpill->EmergYesDisposalDisposal:Halogenated Waste StreamClean->Disposal

Caption: Operational decision tree for handling benzyl bromide derivatives, emphasizing the critical spill response and decontamination steps.

Emergency Response & Neutralization

Do not wipe up spills with paper towels alone. This increases surface area and vapor release.[1]

Neutralization Solution (The "De-Lachrymator")

Prepare 500mL of the following solution and keep it accessible:

  • Active Agent: Sodium Thiosulfate (10% w/v) or dilute Ammonia (5%).[1]

  • Solvent: 50:50 Water/Ethanol (Ethanol helps penetrate the organic bromide).[1]

Spill Cleanup Protocol
  • Isolate: Close the fume hood sash. If outside the hood, evacuate the lab immediately.

  • Protect: Don full PPE including respirator (if outside hood).[1]

  • Neutralize: Gently pour the Neutralization Solution over the spill.[1]

    • Chemistry:

      
       (Converts volatile lachrymator to non-volatile salt).[1]
      
  • Wait: Allow to react for 20-30 minutes.

  • Clean: Absorb the slurry with vermiculite or spill pads.[1] Dispose of as hazardous chemical waste.[1][4]

Waste Disposal

  • Classification: Halogenated Organic Waste.[1]

  • Pre-Treatment: It is Best Practice to quench any unreacted benzyl bromide in your waste stream before bottling.[1] Add excess alcoholic ammonia or thiosulfate to the waste container if the reagent is present in significant quantities.

  • Labeling: Clearly mark the waste tag with "Lachrymator" and "Alkylating Agent" to protect waste handling personnel.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide.[1] [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.